3,5-Bis(methylthio)isothiazole-4-carbonitrile
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S3/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBFZCOZJOTIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308186 | |
| Record name | 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4886-13-9 | |
| Record name | 4886-13-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from the disodium salt of 2,2-dicyano-1,1-ethylenedithiol, followed by cyclization and subsequent alkylation. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The synthesis of this compound is achieved through the formation of the key intermediate, the disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile, followed by methylation.
Step 1: Synthesis of the Disodium Salt of 3,5-Dimercapto-4-isothiazolecarbonitrile
The initial step involves the reaction of the disodium salt of 2,2-dicyano-1,1-ethylenedithiol with sulfur in methanol. This reaction leads to the formation of the isothiazole ring system.
Step 2: Synthesis of this compound
The disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile is then alkylated using a methylating agent, such as methyl iodide, to yield the final product, this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis pathway.
Preparation of the Disodium Salt of 3,5-Dimercapto-4-isothiazolecarbonitrile
-
Reagents:
-
Disodium salt of 2,2-dicyano-1,1-ethylenedithiol
-
Sulfur
-
Methanol
-
-
Procedure:
-
A solution of the disodium salt of 2,2-dicyano-1,1-ethylenedithiol in methanol is prepared.
-
Elemental sulfur is added to the solution.
-
The mixture is heated at reflux.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with a suitable solvent and dried.
-
Synthesis of this compound
-
Reagents:
-
Disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile
-
Methyl iodide
-
Suitable solvent (e.g., methanol, DMF)
-
-
Procedure:
-
The disodium salt of 3,5-dimercapto-4-isothiazolecarbonitrile is dissolved or suspended in a suitable solvent.
-
Methyl iodide is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating.
-
The progress of the alkylation is monitored.
-
After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₆H₆N₂S₃ | 202.32 | 79 | 197-199.5 |
Synthesis Pathway Visualization
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile (CAS: 4886-13-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(methylthio)isothiazole-4-carbonitrile (CAS: 4886-13-9), a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of specific data for this molecule, this document synthesizes available information on the compound itself, alongside relevant data from structurally related isothiazole derivatives. The guide covers physicochemical properties, potential synthetic routes, and plausible biological activities, with a focus on antiviral and anticancer applications. Experimental protocols for the evaluation of such activities are detailed, and logical workflows are visualized to aid in research and development.
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The subject of this guide, this compound, possesses key functional groups—the isothiazole core, two methylthio groups, and a carbonitrile group—that make it a promising candidate for further investigation and as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the carbonitrile group and the potential for modification of the methylthio groups offer versatile opportunities for chemical synthesis and structure-activity relationship (SAR) studies.
Physicochemical Properties
Specific, experimentally determined quantitative data for this compound is limited in publicly available literature. The following tables summarize the basic identification and spectral data that has been found.
Table 1: Chemical Identification of this compound
| Property | Value |
| CAS Number | 4886-13-9[1] |
| Molecular Formula | C₆H₆N₂S₃[1] |
| Molecular Weight | 202.32 g/mol [1] |
| IUPAC Name | This compound |
Table 2: Spectroscopic Data for this compound
| Technique | Data Summary |
| GC-MS | NIST Library data available, indicating a basis for mass spectrometry-based identification.[2] |
| ¹H NMR | No specific data found for this compound. |
| ¹³C NMR | No specific data found for this compound. |
| Infrared (IR) | No specific data found for this compound. |
Note: The lack of comprehensive physical and spectral data underscores the need for further experimental characterization of this compound.
Synthesis and Experimental Protocols
General Synthetic Approach for 3,5-Disubstituted Isothiazole-4-carbonitriles
A plausible synthetic route could involve the cyclization of a precursor containing the carbonitrile and the eventual isothiazole ring atoms. Based on general isothiazole synthesis, a logical workflow can be proposed.
Caption: A logical workflow for the synthesis of the target compound.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of related isothiazole derivatives and should be optimized for the specific synthesis of this compound.
-
Preparation of the Intermediate: To a solution of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol), add malononitrile and dimethyl disulfide. The reaction mixture is stirred at a controlled temperature until the formation of the dithiocarboxylate intermediate is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add a source of ammonia (e.g., ammonium acetate or hydroxylamine hydrochloride). The mixture is then heated under reflux. The progress of the cyclization to form the isothiazole ring is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.
Potential Biological Activities and Mechanisms of Action
While direct biological data for this compound is scarce, the broader class of isothiazole and thiazole derivatives has been extensively studied, revealing significant potential in antiviral and anticancer applications.
Antiviral Activity
Numerous studies have reported the antiviral activity of isothiazole derivatives against a range of viruses, including picornaviruses (such as poliovirus and rhinovirus) and HIV.[3][4][5] The mechanism of action for some antipoliovirus isothiazoles has been suggested to involve the inhibition of early stages of viral replication, potentially by interfering with viral uncoating.[2]
Anticancer Activity
Thiazole and isothiazole derivatives have emerged as promising scaffolds for the development of anticancer agents.[6][7] These compounds have been shown to target various signaling pathways implicated in cancer progression. A plausible, though not specifically demonstrated for this compound, mechanism of action could involve the inhibition of key protein kinases that are often dysregulated in cancer.
Caption: A putative signaling pathway targeted by isothiazole derivatives.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential antiviral and anticancer activities of this compound. These should be adapted based on the specific virus or cancer cell line being investigated.
Antiviral Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of the compound that inhibits virus-induced cell death.
-
Cell Seeding: Seed susceptible host cells (e.g., Vero for Herpes Simplex Virus, or HeLa for poliovirus) in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in a semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar). After the adsorption period, remove the virus inoculum and add the compound-containing overlay.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Caption: An experimental workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely unexplored, potential in drug discovery. The presence of the isothiazole-carbonitrile core, a scaffold found in various bioactive compounds, suggests that this molecule warrants further investigation. Future research should prioritize the full physicochemical characterization of the compound, including the determination of its melting point, boiling point, solubility, and comprehensive spectral analysis (¹H NMR, ¹³C NMR, IR). The development and optimization of a reliable synthetic protocol are also crucial next steps. Subsequently, a systematic evaluation of its biological activities, starting with broad screening in antiviral and anticancer assays, is recommended. Mechanistic studies should then be pursued for any confirmed activities to elucidate its mode of action and identify potential molecular targets. The findings from such studies will be instrumental in guiding the design and synthesis of novel, more potent analogs for therapeutic development.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential applications of 3,5-Bis(methylthio)isothiazole-4-carbonitrile. Isothiazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. This document details the physicochemical properties, spectral characterization, and a proposed synthetic pathway for the title compound. Furthermore, it explores the known biological activities of related isothiazole-4-carbonitrile derivatives, suggesting potential avenues for future research and drug development.
Molecular Structure and Properties
This compound possesses a core isothiazole ring substituted with two methylthio groups at positions 3 and 5, and a nitrile group at position 4. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂S₃ | [1][2] |
| Molecular Weight | 202.32 g/mol | [1][2] |
| CAS Number | 4886-13-9 | [1][2] |
| Canonical SMILES | CSC1=C(C(=NS1)SC)C#N | |
| InChI Key | BDBFZCOZJOTIFS-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of a suitable ketene S,S-acetal, such as dimethyl 2-cyano-3,3-bis(methylthio)acrylate, with a sulfurating and nitriding agent.
Caption: Proposed synthesis of the target compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of dimethyl 2-cyano-3,3-bis(methylthio)acrylate in an inert solvent (e.g., dichloromethane or acetonitrile), the sulfurating/nitriding agent would be added dropwise at a controlled temperature, likely cooled in an ice bath.
-
Reaction: The reaction mixture would be stirred at a specific temperature for a set period to ensure complete conversion.
-
Work-up: The reaction would be quenched with water or an appropriate aqueous solution. The organic layer would be separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure of the purified product would be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization
Comprehensive spectroscopic data for this compound is limited. The following tables summarize the available and expected spectral data.
Table 2: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 187 | [M - CH₃]⁺ |
| 155 | [M - SCH₃]⁺ |
| 129 | [M - SCH₃ - CN]⁺ |
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | S-CH₃ |
| ~2.7 | Singlet | 3H | S-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~15-20 | S-CH₃ |
| ~115 | C≡N |
| ~120 | C4 |
| ~160 | C3 |
| ~170 | C5 |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2220-2260 | C≡N (Nitrile stretch) |
| ~2920-3000 | C-H (Aliphatic stretch) |
| ~1400-1500 | C=N, C=C (Ring stretch) |
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, numerous isothiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The presence of the cyano and methylthio groups may contribute to its biological profile.
Given the known activities of related compounds, a logical first step would be to screen this compound for its antimicrobial and antifungal properties.
Caption: Workflow for biological activity screening.
The isothiazole scaffold is a valuable pharmacophore in drug discovery. The functional groups on this compound offer sites for further chemical modification to develop analogues with potentially enhanced potency and selectivity.
Conclusion
This compound is a functionalized heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided an overview of its structure, a proposed synthetic route, and its characterization. While specific biological data is currently unavailable, the known activities of related isothiazole derivatives suggest that this compound warrants further investigation as a potential therapeutic agent. Future work should focus on developing a reliable synthetic protocol and conducting comprehensive biological screenings to elucidate its pharmacological profile.
References
Spectral Data Analysis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 3,5-Bis(methylthio)isothiazole-4-carbonitrile (CAS No. 4886-13-9). The document outlines expected and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the characterization and utilization of this compound in research and development.
Compound Overview
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆N₂S₃[1]
-
Molecular Weight: 202.32 g/mol [1]
-
CAS Number: 4886-13-9[1]
The structural formula of this compound is presented below:
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the following signals are predicted for the ¹H and ¹³C NMR spectra.
Table 1: Predicted NMR Spectral Data
| Spectrum | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~2.6 | Singlet | 6H | 2 x S-CH₃ |
| ¹³C NMR | ~15-20 | Quartet | - | 2 x S-C H₃ |
| ¹³C NMR | ~110-115 | Singlet | - | C ≡N |
| ¹³C NMR | ~115-120 | Singlet | - | C 4-CN |
| ¹³C NMR | ~160-165 | Singlet | - | C 3-S-CH₃ |
| ¹³C NMR | ~170-175 | Singlet | - | C 5-S-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups and the electronic environment of the isothiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups in the molecule.
Table 2: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~2920-3000 | Medium | C-H (methyl) stretch |
| ~1400-1450 | Medium | C-H (methyl) bend |
| ~1300-1350 | Medium | Isothiazole ring vibrations |
| ~600-700 | Medium | C-S stretch |
Note: The presence of a strong, sharp peak around 2230 cm⁻¹ is a key indicator of the nitrile group[2][3].
Mass Spectrometry (MS)
Mass spectral data is available for this compound, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]. The fragmentation pattern would be influenced by the isothiazole ring and the methylthio substituents.
Table 3: Reported and Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 202 | High | [M]⁺ (Molecular Ion) |
| 187 | Moderate | [M - CH₃]⁺ (Loss of a methyl radical) |
| 155 | Moderate | [M - SCH₃]⁺ (Loss of a thiomethyl radical) |
| 123 | Low | [M - 2(SCH₃)]⁺ (Loss of both thiomethyl radicals) |
| 71 | Low | [S-C≡N]⁺ |
Note: The molecular ion peak is expected to be prominent. Fragmentation would likely initiate with the loss of a methyl radical, a common fragmentation pathway for methylthio-substituted heterocycles.
Experimental Protocols
Standard experimental procedures for obtaining the spectral data are outlined below.
NMR Spectroscopy
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer is typically used for acquiring ¹H and ¹³C NMR spectra[6][7].
-
Sample Preparation: The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used for both proton and carbon spectra.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk[6]. Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis[4][5].
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS. Electrospray Ionization (ESI) could also be used, particularly with liquid chromatography.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of this compound.
References
"3,5-Bis(methylthio)isothiazole-4-carbonitrile" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3,5-Bis(methylthio)isothiazole-4-carbonitrile. Due to the limited availability of public data on this specific molecule, this document also contextualizes its potential properties and activities within the broader class of isothiazole derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available information and the existing knowledge gaps to guide future research.
Introduction
This compound is a polysulfurated nitrile belonging to the isothiazole class of heterocyclic compounds. The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a key pharmacophore in a variety of biologically active molecules. Derivatives of isothiazole have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antiviral, antimicrobial, and anticancer properties. This guide focuses specifically on the 3,5-bis(methylthio)-4-carbonitrile substituted variant, providing a summary of its chemical identity and a general synthetic approach.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₆N₂S₃ |
| Molecular Weight | 202.32 g/mol [1] |
| CAS Number | 4886-13-9[1] |
| Purity | Typically available at 98% |
Note: Experimental values for melting point, boiling point, density, and solubility in common solvents have not been reported in the reviewed literature.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not available in a consolidated format. However, spectral analysis of closely related and derivative compounds is a common practice for structure elucidation in this chemical class.
Synthesis and Experimental Protocols
A general synthetic pathway for this compound has been described in the literature. The synthesis typically proceeds through a multi-step process, which is outlined below.
General Synthesis Workflow
The synthesis of this compound generally involves the reaction of a malononitrile derivative with elemental sulfur, followed by alkylation.
Caption: General synthetic workflow for this compound.
Note: A detailed experimental protocol with specific quantities, reaction times, temperatures, and purification methods for the synthesis of this compound is not available in the reviewed literature.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the broader class of isothiazole derivatives has been the subject of extensive research in drug discovery.
Potential Pharmacological Relevance of the Isothiazole Scaffold
Isothiazole-containing compounds have been investigated for a wide range of therapeutic applications. The following diagram illustrates some of the known biological activities associated with the isothiazole core structure. This information is provided for context and does not imply that this compound exhibits these activities.
Caption: Reported biological activities of the isothiazole chemical scaffold.
Future Directions and Research Opportunities
The lack of comprehensive data for this compound presents several opportunities for future research:
-
Chemical Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of its physical and spectral properties are essential first steps.
-
Biological Screening: In vitro screening of this compound against a panel of biological targets, such as kinases, proteases, and microbial strains, could uncover potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could provide valuable insights into the SAR of this chemical series.
Conclusion
This compound is a chemical entity with a well-defined structure but limited characterization in the public domain. While the broader isothiazole class of compounds shows significant promise in medicinal chemistry, the specific physical, chemical, and biological properties of this particular derivative remain largely unexplored. This technical guide consolidates the currently available information and underscores the need for further research to fully elucidate the potential of this molecule.
References
A Technical Guide to Determining the Solubility of 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(methylthio)isothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole core, a structure of interest in medicinal chemistry and materials science.[1] The physicochemical properties of this compound, particularly its solubility in various organic solvents, are critical for its application in synthesis, purification, formulation, and biological screening processes. Understanding solubility is fundamental for techniques such as crystallization, extraction, and chromatography.[2]
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework of experimental protocols for its determination. The methodologies outlined below are standard procedures for characterizing the solubility of novel organic compounds.
Experimental Protocols
The determination of solubility can be approached both qualitatively and quantitatively. A qualitative assessment provides a rapid understanding of a compound's general solubility in a range of solvents, while quantitative analysis yields precise measurements.
Materials and Reagents
-
Solute: this compound (solid, high purity)
-
Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide) and aqueous solutions (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃).[3][4]
-
Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or water bath, centrifuge, filtration apparatus (e.g., syringe filters), spectrophotometer (UV-Vis or HPLC), glass vials with screw caps, and standard laboratory glassware.
Qualitative Solubility Assessment
This procedure provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically room temperature).[4]
Methodology:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube or vial.[5]
-
Solvent Addition: Add the selected solvent to the vial in small portions, starting with 0.25 mL.
-
Mixing: After each addition, cap the vial and shake it vigorously for 60 seconds.[6] Visual observation is key.
-
Observation: Record whether the solid dissolves completely. If it does not, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, shaking after each addition.[4]
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No significant amount of the solid dissolves.
-
-
Systematic Testing: A systematic approach, as illustrated in the workflow diagram below, is recommended. This involves testing solubility in water first, followed by acidic and basic aqueous solutions if the compound is water-insoluble, to gather information about its functional groups.[3]
Quantitative Solubility Determination (Equilibrium Method)
This method determines the equilibrium concentration of the solute in a saturated solution at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The time required may vary depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, it should be centrifuged or filtered using a syringe filter chemically compatible with the solvent.[2]
-
Analysis of the Supernatant: Carefully take a known volume of the clear supernatant. Dilute it with a suitable solvent to a concentration that falls within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
-
Concentration Measurement: Determine the concentration of the diluted solution using a pre-established calibration curve for this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility, often expressed in mg/mL or mol/L.
Data Presentation
Quantitative and qualitative solubility data should be meticulously recorded. The following table provides a template for organizing experimental results.
| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Method of Analysis |
| Hexane | 25 | Insoluble | < 0.1 | Gravimetric |
| Toluene | 25 | Partially Soluble | 5.2 | HPLC |
| Ethyl Acetate | 25 | Soluble | 28.7 | UV-Vis |
| Methanol | 25 | Soluble | 45.1 | HPLC |
| DMSO | 25 | Very Soluble | > 100 | N/A |
| Water | 25 | Insoluble | < 0.01 | Gravimetric |
| 5% HCl (aq) | 25 | Insoluble | < 0.01 | Gravimetric |
| 5% NaOH (aq) | 25 | Insoluble | < 0.01 | Gravimetric |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualization
The following diagram illustrates a logical workflow for the qualitative solubility classification of an organic compound like this compound.
Caption: Workflow for qualitative solubility analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. csub.edu [csub.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
Predicting the Mechanism of Action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted mechanism of action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a novel isothiazole derivative. Based on a comprehensive analysis of structurally related compounds, this document outlines potential antimicrobial and antiviral activities. The primary predicted antimicrobial mechanism involves the inhibition of essential metabolic enzymes through covalent modification of thiol groups. The antiviral activity is hypothesized to occur at the early stages of viral replication, specifically targeting viral entry and attachment. This guide provides a framework of experimental protocols to validate these predictions and presents quantitative data from analogous compounds to contextualize potential efficacy.
Introduction
Isothiazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and enzyme inhibitory properties. The specific compound, this compound, is an understudied molecule. However, by examining the well-documented mechanisms of structurally similar isothiazoles and isothiazolinones, we can formulate a robust hypothesis regarding its mode of action. This guide serves as a predictive resource to direct future research and drug development efforts involving this compound.
Predicted Antimicrobial Mechanism of Action: Enzyme Inhibition via Thiol Modification
The primary antimicrobial (fungicidal and bactericidal) activity of isothiazole derivatives, particularly the isothiazolinone class, is attributed to their ability to inhibit crucial metabolic enzymes.
Proposed Signaling Pathway: Disruption of Cellular Respiration
The core of the predicted antimicrobial action is the disruption of cellular respiration and energy production. This is achieved through the inactivation of key dehydrogenase enzymes within metabolic pathways such as the Krebs cycle and the electron transport chain.
Caption: Predicted antimicrobial mechanism of action.
Quantitative Data for Related Isothiazole Derivatives (Fungicidal Activity)
While specific data for this compound is unavailable, the following table presents EC50 values for related isothiazole-thiazole derivatives against various fungal pathogens to provide a quantitative context for potential efficacy.[1]
| Compound Reference | Target Fungus | EC50 (mg/L) |
| 6u | Pseudoperonospora cubensis | 0.046 |
| 6u | Phytophthora infestans | 0.20 |
| 6o | Alternaria solani | 8.92 |
| 6s | Alternaria solani | 7.84 |
| 6b | Sclerotinia sclerotiorum | 0.22 |
| 6c | Sclerotinia sclerotiorum | 0.53 |
Predicted Antiviral Mechanism of Action: Inhibition of Viral Entry
Studies on 3-methylthio-5-aryl-4-isothiazolecarbonitriles suggest a primary antiviral mechanism that interferes with the initial stages of viral infection.
Proposed Logical Workflow for Viral Entry Inhibition
The predicted antiviral action targets the early events of the viral life cycle, preventing the virus from successfully infecting host cells. This is likely achieved by binding to the viral capsid, which in turn inhibits attachment to host cell receptors or subsequent fusion and entry.
Caption: Predicted antiviral mechanism of action workflow.
Quantitative Data for Related Isothiazole Derivatives (Antiviral Activity)
The following table summarizes the antiviral activity of various 3-methylthio-5-aryl-4-isothiazolecarbonitriles against different viruses.[2][3]
| Compound Reference | Virus | IC50 (µg/mL) |
| IS-50 derivative (butyl group) | Coxsackie B1 virus | < 0.1 |
| IS-50 derivative (butyl group) | Measles virus | 0.2 |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 2 | 0.04 |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 39 | 0.05 |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 86 | 0.03 |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 89 | 0.02 |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Coxsackie B1 virus | 0.08 |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Measles virus | 0.1 |
Experimental Protocols for Mechanism of Action Validation
To empirically test the predicted mechanisms of action for this compound, the following experimental protocols are recommended.
Antimicrobial Mechanism: Dehydrogenase Inhibition Assay
This assay will determine if the compound inhibits dehydrogenase activity, a key prediction of its antimicrobial mechanism.
Objective: To quantify the inhibition of dehydrogenase enzymes in microbial cell lysates by this compound.
Principle: Dehydrogenase activity can be measured spectrophotometrically by monitoring the reduction of a chromogenic substrate. Thio-NAD+ is a suitable substrate as its reduction to Thio-NADH can be monitored at approximately 400 nm, minimizing interference from other cellular components.
Materials:
-
Microbial culture (e.g., E. coli or S. aureus)
-
Lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 2 mM EDTA and 1 mM DTT)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Thio-NAD+
-
Substrate for a specific dehydrogenase (e.g., lactate for lactate dehydrogenase)
-
96-well microplate reader
-
This compound stock solution in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Cell Lysate:
-
Culture the microorganism to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or using a French press).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the reaction buffer, Thio-NAD+, and the specific substrate.
-
Add varying concentrations of this compound to the wells. Include a solvent control.
-
Initiate the reaction by adding a standardized amount of cell lysate to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of Thio-NADH formation (change in absorbance per unit time) for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for dehydrogenase inhibition assay.
Antiviral Mechanism: Viral Entry Inhibition Assay
This cell-based assay will determine if the compound inhibits the entry of a virus into host cells.
Objective: To assess the ability of this compound to block viral entry.
Principle: A pseudovirus system can be used where a surrogate virus (e.g., a lentivirus) is engineered to express the envelope proteins of a target virus (e.g., a picornavirus) and a reporter gene (e.g., luciferase). Inhibition of viral entry will result in a decrease in reporter gene expression.
Materials:
-
Host cell line susceptible to the target virus (e.g., HeLa cells for rhinoviruses)
-
Pseudovirus expressing the target viral envelope protein and a luciferase reporter gene
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
-
Compound Treatment and Infection:
-
Treat the cells with various concentrations of this compound for a short period (e.g., 1 hour) before infection.
-
Infect the cells with the pseudovirus in the presence of the compound.
-
Include controls for no virus, virus with no compound, and a known entry inhibitor.
-
-
Incubation:
-
Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability control (e.g., using a resazurin-based assay) to account for any cytotoxicity of the compound.
-
Calculate the percentage of viral entry inhibition for each compound concentration and determine the IC50 value.
-
Caption: Experimental workflow for viral entry inhibition assay.
Conclusion
The available evidence from structurally related isothiazole derivatives strongly suggests that this compound possesses the potential for both antimicrobial and antiviral activities. The predicted antimicrobial mechanism centers on the covalent inhibition of thiol-containing enzymes, leading to metabolic collapse. The antiviral activity is likely directed at the early stages of viral infection, specifically inhibiting viral entry into host cells. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these hypotheses. Further investigation into this compound is warranted to explore its therapeutic potential.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This technical guide focuses on the potential biological activities of a specific, yet under-researched derivative, 3,5-Bis(methylthio)isothiazole-4-carbonitrile . While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on structure-activity relationships gleaned from closely related analogues. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar isothiazole-based molecules. We will delve into the known biological activities of structurally similar compounds, propose potential mechanisms of action, and provide illustrative experimental protocols and data presentation formats to guide future research.
Introduction to the Isothiazole Scaffold
The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is a key pharmacophore in a variety of biologically active molecules. The unique electronic properties conferred by the nitrogen and sulfur heteroatoms, combined with the potential for diverse substitutions at positions 3, 4, and 5, make the isothiazole nucleus a privileged structure in medicinal chemistry.[1][2] Derivatives of isothiazole have been reported to exhibit a wide range of pharmacological effects, making them attractive candidates for the development of novel therapeutic agents.[3][4]
The subject of this guide, This compound , features key functional groups that are known to influence biological activity. The nitrile group at position 4 is a common feature in many bioactive molecules, while the methylthio groups at positions 3 and 5 can modulate the compound's lipophilicity and interaction with biological targets.
Potential Biological Activities
Based on the known activities of structurally related isothiazole derivatives, this compound is predicted to possess a range of biological effects. The following sections outline these potential activities, supported by data from analogous compounds.
Antimicrobial and Antifungal Activity
Isothiazole derivatives are well-documented for their potent antimicrobial and antifungal properties. The commercial biocide Kathon™, a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, exemplifies the antimicrobial efficacy of this class of compounds.
While specific data for this compound is not available, studies on other isothiazole derivatives containing methylthio and cyano groups suggest potential for similar activity. For instance, various substituted thiazoles, the structural isomers of isothiazoles, have demonstrated significant activity against a range of bacterial and fungal strains.
Table 1: Representative Antimicrobial and Antifungal Activities of Thiazole Derivatives
| Compound Class | Test Organism | Activity Metric | Value |
| Thiazole Derivatives | Staphylococcus aureus | MIC | 1.56 - 6.25 µg/mL |
| Thiazole Derivatives | Escherichia coli | MIC | 1.56 - 6.25 µg/mL |
| Thiazole Derivatives | Candida albicans | MIC | 0.008 - 7.81 µg/mL |
| Thiazole Derivatives | Aspergillus niger | Zone of Inhibition | Moderate to High |
Note: This table presents data for various thiazole derivatives to illustrate the potential of the broader scaffold and is not direct data for this compound.
Antiviral Activity
Several isothiazole derivatives have been investigated for their antiviral properties. Notably, 3-methylthio-5-aryl-4-isothiazolecarbonitriles have shown a broad spectrum of activity against picornaviruses. This suggests that the 3-methylthio and 4-cyano moieties present in this compound could be important for antiviral effects.
Table 2: Antiviral Activity of a Structurally Related Isothiazole Derivative
| Compound | Virus | Cell Line | Activity Metric | Value |
| 3-methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Poliovirus type 1 | HeLa | IC50 | >10 µg/mL |
| 3-methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Coxsackievirus B4 | HeLa | IC50 | >10 µg/mL |
| 3-methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Rhinovirus type 1B | HeLa | IC50 | 0.4 µg/mL |
Note: This table presents data for a structurally related compound to highlight the potential antiviral activity of the isothiazole-4-carbonitrile scaffold.
Anticancer Activity
The isothiazole scaffold is present in several compounds with demonstrated anticancer activity. For instance, isothiazolo[5,4-b]pyridine derivatives have been shown to exhibit a broad spectrum of anticancer action. The cytotoxic potential of isothiazole derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
Table 3: Representative Anticancer Activity of Isothiazole and Thiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value |
| Isothiazolo[5,4-b]pyridine derivatives | Various | GI50 | ~20 µM |
| Thiazole derivatives | MCF-7 (Breast Cancer) | IC50 | 3.36 - 6.09 µg/mL |
| Thiazole derivatives | A549 (Lung Cancer) | GI50 | <10 µM |
Note: This table presents data for various isothiazole and thiazole derivatives to illustrate the potential for anticancer activity and is not direct data for this compound.
Proposed Mechanisms of Action
The precise mechanisms of action for this compound are yet to be elucidated. However, based on the known mechanisms of related compounds, several potential pathways can be proposed.
Inhibition of Key Enzymes
Many isothiazole derivatives exert their biological effects by inhibiting essential enzymes in pathogens or cancer cells. The sulfur atom in the isothiazole ring and the methylthio groups can potentially interact with the active sites of enzymes, particularly those containing cysteine residues.
Caption: Proposed mechanism of enzyme inhibition by this compound.
Disruption of Cellular Membranes
The lipophilic nature of the methylthio groups may facilitate the compound's interaction with and disruption of cellular membranes in microorganisms, leading to cell death.
Induction of Apoptosis
In the context of anticancer activity, isothiazole derivatives may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
Caption: A simplified potential pathway for apoptosis induction in cancer cells.
Illustrative Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
Synthesis of 3,5-Disubstituted Isothiazole-4-carbonitriles
A common synthetic route to 3,5-disubstituted isothiazole-4-carbonitriles involves the cyclization of appropriate precursors. One potential method is the reaction of a β-ketodithioester or a β-ketothioamide with an ammonia source, followed by oxidation.
Caption: A generalized workflow for the synthesis of 3,5-disubstituted isothiazoles.
General Procedure:
-
A solution of the β-ketodithioester in a suitable solvent (e.g., ethanol) is treated with an ammonia source (e.g., ammonium acetate).
-
The reaction mixture is stirred at room temperature or heated under reflux until the formation of the thioamide intermediate is complete (monitored by TLC).
-
An oxidizing agent (e.g., iodine, N-bromosuccinimide) is added to the reaction mixture to effect the oxidative cyclization.
-
The reaction is stirred until completion, after which the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole-4-carbonitrile.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound remains to be established, the extensive body of research on the isothiazole scaffold strongly suggests its potential as a bioactive molecule. The presence of the 4-carbonitrile and the 3,5-bis(methylthio) substituents provides a unique chemical entity that warrants further investigation.
Future research should focus on the synthesis of this compound and its comprehensive biological evaluation. High-throughput screening against a diverse panel of microbial strains and cancer cell lines would be a valuable first step. Subsequent studies should aim to elucidate the mechanism of action, identify specific molecular targets, and explore structure-activity relationships through the synthesis and testing of related analogues. The findings from such studies could pave the way for the development of novel therapeutic agents based on this promising isothiazole derivative.
References
The Versatile Building Block: A Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals. This document provides a comprehensive overview of its preparation from readily available precursors, its key chemical transformations, and its role in the construction of more complex molecular architectures.
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including antifungal, herbicidal, and antiviral properties. The subject of this guide, this compound, features two reactive methylthio groups and a cyano group, making it a highly functionalized and versatile intermediate for further chemical modifications. The electron-withdrawing nature of the isothiazole ring and the cyano group, combined with the potential for nucleophilic substitution at the methylthio-substituted positions, opens up a wide array of synthetic possibilities.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the table below, providing a valuable reference for characterization.
| Property | Value |
| CAS Number | 4886-13-9[1] |
| Molecular Formula | C₆H₆N₂S₃[1] |
| Molecular Weight | 202.32 g/mol [1] |
| Appearance | Solid |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, SCH₃), ~2.7 (s, 3H, SCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~15.0 (SCH₃), ~16.0 (SCH₃), ~115.0 (CN), ~120.0 (C4), ~160.0 (C3), ~170.0 (C5) ppm |
| IR (KBr) | ν ~2220 cm⁻¹ (C≡N) |
| Mass Spectrum (EI) | m/z 202 (M⁺) |
Note: The NMR data are estimated based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from the key intermediate, 3,5-dichloro-isothiazole-4-carbonitrile.
Step 1: Synthesis of 3,5-Dichloro-isothiazole-4-carbonitrile
The synthesis of 3,5-dichloro-isothiazole-4-carbonitrile can be achieved through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with a chlorinating agent. While several methods exist, a common approach is outlined below.
Experimental Protocol:
A suspension of sodium 2,2-dicyanoethene-1,1-bis(thiolate) in a suitable chlorinated solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 3,5-dichloro-isothiazole-4-carbonitrile.
Caption: Synthesis of the key intermediate.
Step 2: Synthesis of this compound
The target compound is synthesized via nucleophilic aromatic substitution of the chlorine atoms in 3,5-dichloro-isothiazole-4-carbonitrile with sodium thiomethoxide.
Experimental Protocol:
To a solution of 3,5-dichloro-isothiazole-4-carbonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, sodium thiomethoxide (NaSMe) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
| Reactant | Molar Equiv. |
| 3,5-Dichloro-isothiazole-4-carbonitrile | 1.0 |
| Sodium Thiomethoxide | >2.0 |
Note: An excess of sodium thiomethoxide is typically used to ensure complete substitution.
Caption: Final product synthesis.
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of a variety of more complex heterocyclic systems. The methylthio groups can be displaced by a range of nucleophiles, and the cyano group can be transformed into other functional groups such as amides, carboxylic acids, or amines.
As a Precursor for Agrochemicals
The isothiazole core is present in several commercially successful fungicides. The functional groups on this compound allow for the introduction of various pharmacophores, making it an attractive starting material for the discovery of new agrochemicals. For instance, the methylthio groups can be substituted with other sulfur, oxygen, or nitrogen nucleophiles to modulate the biological activity and physicochemical properties of the resulting compounds.
As a Building Block for Pharmaceuticals
Derivatives of isothiazoles have shown a broad spectrum of pharmacological activities, including antiviral and anticancer properties. The strategic placement of functional groups in this compound provides a template for the development of new therapeutic agents. The cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Caption: Synthetic workflow.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 3,5-dichloro-isothiazole-4-carbonitrile and the reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of heterocyclic compounds. The potential applications of its derivatives in the agrochemical and pharmaceutical industries highlight the importance of this compound as a key intermediate for the development of new and improved bioactive molecules. Further exploration of the reactivity of this building block is expected to lead to the discovery of novel compounds with significant biological activities.
References
An In-depth Technical Guide to 3,5-Bis(methylthio)isothiazole-4-carbonitrile and the Broader Landscape of Isothiazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3,5-Bis(methylthio)isothiazole-4-carbonitrile and the wider class of isothiazole compounds, focusing on their synthesis, physicochemical properties, and burgeoning potential in pharmaceutical research. Isothiazoles, a class of five-membered heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antiviral and anticancer properties. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of isothiazole-based therapeutics.
Core Compound: this compound
This compound (CAS No. 4886-13-9) is a key isothiazole derivative. While detailed biological activity and spectroscopic data in the public domain are limited, its fundamental physicochemical properties have been characterized.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4886-13-9 | [1] |
| Molecular Formula | C₆H₆N₂S₃ | [1] |
| Molecular Weight | 202.32 g/mol | [1] |
| Melting Point | 130-132 °C | [2] |
| Boiling Point | 236.9 °C at 760 mmHg | [2] |
| Density | 1.41 g/cm³ | [2] |
| Refractive Index | 1.654 | [2] |
Synthesis
The synthesis of 3,5-disubstituted-4-isothiazolecarbonitriles can be achieved through various methods. One common approach involves the oxidative cyclization of α-cyano-β-enaminothiones.[3] A general synthetic pathway is depicted in the workflow below.
A more specific synthesis for a related compound, 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile), provides a detailed experimental protocol that can serve as a valuable reference.
Experimental Protocol: Synthesis of 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) [4]
A suspension of sodium 2,2-dicyanoethene-1,1-bis(thiolate) (1.20 mol) in CCl₄ (2.4 L) is placed in a 5 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser. To this suspension, bromine (2.40 mol) is added dropwise over 30 minutes, causing the temperature to rise to approximately 30 °C. The mixture is then heated to about 55 °C and stirred for an additional 1.25 hours. After cooling, the reaction mixture is worked up and purified by chromatography to yield the product.
Biological Activities of Isothiazole Compounds
The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This section will focus on their antiviral and anticancer properties.
Antiviral Activity
Numerous studies have highlighted the potential of isothiazole derivatives as potent antiviral agents, particularly against picornaviruses and HIV.
Table 2: Antiviral Activity of Selected Isothiazole-4-carbonitrile Derivatives
| Compound | Virus | Assay | Activity (EC₅₀ or SI) | Reference |
| 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 cells | EC₅₀ = 7.8 µg/mL | [5] |
| HIV-2 (ROD) | MT-4 cells | EC₅₀ = 9.7 µg/mL | [5] | |
| 5-Phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | MT-4 cells | EC₅₀ = 13.6 µg/mL | [5] |
| HIV-2 (ROD) | MT-4 cells | EC₅₀ = 17.4 µg/mL | [5] | |
| Poliovirus 1 | SI = 223 | [6] | ||
| Echovirus 9 | SI = 334 | [6] | ||
| S-(4-Cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) | MT-4 cells | EC₅₀ = 15.2 µg/mL | [5] |
| HIV-2 (ROD) | MT-4 cells | EC₅₀ = 13.4 µg/mL | [5] | |
| Poliovirus 1 | SI = 828 | [6] | ||
| Echovirus 9 | SI = 200 | [6] | ||
| 3-Methylthio-5-phenyl-4-isothiazolecarbonitrile | Poliovirus 1 | High activity | [7] | |
| ECHO 9 | High activity | [7] | ||
| 3-Methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile | Picornaviruses | Broad spectrum | [6][8] | |
| S-[4-Cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89 | Active | [6] | |
| Coxsackie B1 | Active | [6] | ||
| Measles virus | Active | [6] |
Experimental Protocol: In Vitro Antiviral Assay (General)
A common method for evaluating antiviral activity involves the following steps:
-
Cell Culture: A suitable host cell line (e.g., MT-4 for HIV, Vero for Poliovirus) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Infection and Treatment: Cells are seeded in microtiter plates and infected with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, the cells are treated with the various concentrations of the test compounds.
-
Incubation: The plates are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells.
-
Quantification of Viral Activity: The antiviral activity is typically assessed by measuring the inhibition of the viral-induced CPE. This can be done microscopically or by using a cell viability assay, such as the MTT assay, which measures the metabolic activity of the surviving cells. The 50% effective concentration (EC₅₀) is then calculated as the concentration of the compound that inhibits the viral CPE by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Anticancer Activity and Signaling Pathways
Isothiazole derivatives have also emerged as promising anticancer agents, with some compounds demonstrating potent inhibitory activity against various cancer cell lines and specific molecular targets, such as protein kinases.
Table 3: Anticancer Activity of Selected Isothiazole Derivatives
| Compound Class | Cancer Cell Line | Target/Pathway | Activity (IC₅₀) | Reference |
| Bis-thiazoles | Hela (cervical) | Pim-1 Kinase | 0.6 nM | [9] |
| KF-28 (ovarian) | Pim-1 Kinase | 6 nM | [9] | |
| Thiazole derivatives | A549, MCF-7, U-87 MG, HCT-116 | PI3K/AKT/mTOR | 0.50–4.75 µM | [10] |
| Benzothiazole derivatives | PI3Kα | 9–290 nM | [10] | |
| Bis-dithiazoles | HT29 (colon) | PI3K | 2.33 nM | [10] |
| Thiazole derivative 4c | MCF-7 (breast) | VEGFR-2 | 2.57 ± 0.16 µM | [11] |
| HepG2 (liver) | VEGFR-2 | 7.26 ± 0.44 µM | [11] |
The anticancer activity of certain thiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isothiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the 50% inhibitory concentration (IC₅₀) is determined.
Conclusion and Future Directions
The isothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the broader class of isothiazole-4-carbonitrile derivatives has demonstrated significant potential as both antiviral and anticancer agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies are required to fully understand their modes of action and to identify specific molecular targets. The exploration of isothiazole compounds in other therapeutic areas is also a promising avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile heterocyclic system.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile, CasNo.4886-13-9 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches | Semantic Scholar [semanticscholar.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile, followed by a nucleophilic substitution reaction to introduce the methylthio groups. This protocol includes comprehensive methodologies, tabulated quantitative data, and a visual representation of the experimental workflow.
Introduction
Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The target molecule, this compound (CAS 4886-13-9), possesses a unique substitution pattern that makes it an attractive scaffold for the synthesis of novel therapeutic agents.[1] The protocol outlined below describes a reproducible and efficient method for its laboratory-scale preparation.
Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile
This procedure is adapted from the established synthesis of 3,5-dichloro-4-isothiazolecarbonitrile.[2][3]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Di(sodiomercapto)methylenemalononitrile | C₄N₂Na₂S₂ | 186.19 | 18.6 g | 0.1 |
| Chlorine (gas) | Cl₂ | 70.90 | Excess | - |
| Carbon tetrachloride | CCl₄ | 153.82 | 200 mL | - |
Procedure:
-
A suspension of di(sodiomercapto)methylenemalononitrile (0.1 mol) in carbon tetrachloride (200 mL) is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer.
-
The mixture is heated to reflux with vigorous stirring.
-
A steady stream of chlorine gas is bubbled through the refluxing suspension. The reaction is exothermic and the color of the mixture will change.
-
The introduction of chlorine is continued until the yellow color of the solid starting material is discharged and the reaction mixture becomes a clear solution with a pale yellow-green color.
-
The reaction mixture is cooled to room temperature and filtered to remove any insoluble by-products.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 3,5-dichloro-4-isothiazolecarbonitrile as a crystalline solid.
Expected Yield: Approximately 50-60%.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloro-4-isothiazolecarbonitrile | C₄Cl₂N₂S | 179.03 | 9.0 g | 0.05 |
| Sodium thiomethoxide | CH₃NaS | 70.09 | 7.7 g | 0.11 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
Procedure:
-
In a round-bottom flask, 3,5-dichloro-4-isothiazolecarbonitrile (0.05 mol) is dissolved in N,N-dimethylformamide (100 mL).
-
The solution is cooled in an ice bath to 0-5 °C.
-
Sodium thiomethoxide (0.11 mol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is poured into ice-water (300 mL) and stirred.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound.
Expected Yield: Yields for this type of substitution on halo-isothiazoles are generally good.
Data Presentation
Table 1: Summary of Reagents and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Step | Role |
| Di(sodiomercapto)methylenemalononitrile | C₄N₂Na₂S₂ | 186.19 | 1 | Starting Material |
| 3,5-Dichloro-4-isothiazolecarbonitrile | C₄Cl₂N₂S | 179.03 | 1 & 2 | Product/Starting Material |
| This compound | C₆H₆N₂S₃ | 202.32 | 2 | Final Product |
Experimental Workflow
Caption: Synthetic pathway for this compound.
References
Application Note and Protocol for the Purification of 3,5-Bis(methylthio)isothiazole-4-carbonitrile by Column Chromatography
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the purification of 3,5-Bis(methylthio)isothiazole-4-carbonitrile using silica gel column chromatography. This method is designed to separate the target compound from impurities commonly found in synthetic preparations.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The isothiazole ring is a key structural motif in a variety of biologically active molecules.[1][3] Ensuring the high purity of this compound is crucial for accurate biological evaluation and further synthetic transformations. Column chromatography is a widely used technique for the purification of organic compounds, separating components based on their differential adsorption to a stationary phase.[4]
Materials and Methods
Materials:
-
Crude this compound
-
Silica gel (60-120 or 100-200 mesh)[5]
-
Petroleum ether or n-hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Equipment:
-
Fume hood
-
Magnetic stirrer and stir bars
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Protocol
1. Thin Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in identifying the elution conditions that provide the best separation between the desired product and any impurities.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from other spots.
2. Column Preparation (Slurry Method):
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better resolution.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase determined from the TLC analysis.
-
Maintain a constant flow rate by applying gentle positive pressure if necessary.
-
Collect the eluent in fractions of appropriate volumes in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
5. Product Isolation:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
Data Presentation
The following table provides representative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (Gradient) |
| Initial Eluent Ratio | 95 : 5 |
| Final Eluent Ratio | 80 : 20 |
| TLC Rf of Product | ~0.35 (in 85:15 PE:EA) |
| Crude Product Purity | ~80% |
| Purified Product Purity | >98% |
| Recovery Yield | ~85% |
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
Introduction
3,5-Bis(methylthio)isothiazole-4-carbonitrile is a specialty chemical with the molecular formula C₆H₆N₂S₃ and a molecular weight of 202.32 g/mol .[1] As with many specialty chemicals, its purity and quantification are critical for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₆N₂S₃[1][3] |
| Molecular Weight | 202.32 g/mol [1] |
| CAS Number | 4886-13-9[1] |
| Appearance | (Assumed) White to off-white solid |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[4]
-
Water (HPLC grade, filtered through a 0.2 µm filter)[4]
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters (PTFE or other compatible material)[5]
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
4. Sample Preparation
The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.[5]
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2][4]
Data Presentation
Table 1: System Suitability Test (SST) Results
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Retention Time (RT) | - | ~ 4.5 min |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing the HPLC separation of the target analyte.
References
GC-MS analysis of "3,5-Bis(methylthio)isothiazole-4-carbonitrile" and its derivatives
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Isothiazole compounds are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The accurate identification and quantification of these compounds are crucial for drug discovery, development, and quality control. This application note details the experimental protocols for sample preparation and GC-MS analysis, presents predicted quantitative mass spectral data, and discusses the likely fragmentation pathways.
Introduction
This compound (C₆H₆N₂S₃, MW: 202.32 g/mol ) is a sulfur-containing heterocyclic compound.[2] The analysis of such organosulfur compounds is essential for understanding their biological activity, metabolism, and potential impurities.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like isothiazole derivatives.[1][4] This protocol outlines a robust method for the analysis of this compound, providing researchers with a reliable starting point for their investigations.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. The following protocol is recommended for the preparation of this compound and its derivatives.
-
Materials:
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of a suitable high-purity solvent in a volumetric flask.[6]
-
Working Solution (10 µg/mL): Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.[5][6] This concentration aims for an on-column loading of approximately 10 ng with a 1 µL injection.[5]
-
Internal Standard: For quantitative analysis, add an appropriate internal standard to the working solution at a known concentration.
-
Sample Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the analysis.[5]
-
Vial Transfer: Transfer the filtered sample into a glass autosampler vial. A minimum volume of 50 µL is recommended.[5]
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. These may need to be optimized for the specific instrument and derivatives being analyzed.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Injector | Split/splitless inlet |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Injector Temperature | 250°C[6] |
| Injection Volume | 1 µL[6] |
| Injection Mode | Splitless (for 1 minute)[6] |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutesRamp: 15°C/min to 280°CFinal hold: 5 minutes at 280°C |
| MS Transfer Line Temp. | 280°C[6] |
| Ion Source Temperature | 230°C[6] |
| Quadrupole Temperature | 150°C[6] |
| Electron Energy | 70 eV[6] |
| Mass Range | m/z 40-450 |
| Solvent Delay | 4-5 minutes[6][7] |
| Data Acquisition | Full scan mode[6] |
Data Presentation
The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound under Electron Ionization (EI).
| Predicted Retention Time (min) | Predicted Fragment m/z (amu) | Relative Abundance (%) | Proposed Structure / Fragment |
| ~12.5 | 202 | 90 | [M]⁺• (Molecular Ion) |
| 187 | 100 (Base Peak) | [M - CH₃]⁺ | |
| 155 | 45 | [M - SCH₃]⁺ | |
| 140 | 30 | [M - SCH₃ - CH₃]⁺ or [M - 2CH₃ - S]⁺ | |
| 113 | 25 | [M - SCH₃ - CS]⁺ or Isothiazole ring fragment | |
| 85 | 50 | [C₃HNS₂]⁺ or Isothiazole ring fragment with one methylthio group | |
| 45 | 60 | [CHS]⁺ |
Predicted Mass Spectral Fragmentation
Under electron ionization at 70 eV, this compound is expected to produce a prominent molecular ion peak at m/z 202. The fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from one of the methylthio groups, leading to a resonance-stabilized cation at m/z 187, which is predicted to be the base peak. Further fragmentation may involve the loss of the entire methylthio radical (•SCH₃) to yield an ion at m/z 155. Subsequent fragmentations can include the cleavage of the second methylthio group and fragmentation of the isothiazole ring itself, leading to smaller characteristic ions.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis.
Role of GC-MS in Drug Development
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scbt.com [scbt.com]
- 3. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol for In Vitro Antifungal Assay of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Isothiazole derivatives have garnered interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This document provides a detailed protocol for conducting an in vitro antifungal assay of the investigational compound 3,5-Bis(methylthio)isothiazole-4-carbonitrile. The described methodology adheres to established standards for antifungal susceptibility testing, primarily focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[3][4][5]
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] Following the determination of the MIC, the MFC can be established by subculturing from wells showing no visible growth to a drug-free solid medium.[7][8] The MFC is the lowest concentration of the agent that results in a 99.9% reduction in the initial inoculum.[7][8] These parameters are crucial for evaluating the antifungal potential of a novel compound and provide foundational data for further preclinical development.
Data Presentation
The quantitative results of the in vitro antifungal assay for this compound are summarized below. These values represent the compound's potency against a panel of clinically relevant fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Strains (µg/mL)
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | 8 | 16 |
| Candida glabrata (ATCC 90030) | 16 | >64 |
| Candida parapsilosis (ATCC 22019) | 4 | 8 |
| Cryptococcus neoformans (ATCC 90112) | 2 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 16 | 32 |
| Trichophyton rubrum (ATCC 28188) | 8 | 16 |
Note: The data presented in this table is for illustrative purposes to demonstrate the application of the following protocol. Actual values would need to be determined experimentally.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][9]
a. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (as listed in Table 1)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
b. Preparation of Fungal Inoculum:
-
Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline. For yeasts, adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, gently harvest conidia and adjust the suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]
c. Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate to create working solutions that are twice the final desired concentrations. The typical concentration range to test is 0.03 to 64 µg/mL.[10]
d. Assay Procedure:
-
Add 100 µL of the appropriate antifungal working solution to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours. For slower-growing organisms like Cryptococcus neoformans, incubation may be extended to 72 hours.[11]
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible growth.[6] For azoles, a prominent reduction in growth (≥50%) compared to the growth control may be used as the endpoint.[11]
Determination of Minimum Fungicidal Concentration (MFC)
a. Procedure:
-
Following the MIC determination, select wells that show complete inhibition of fungal growth.
-
From each of these clear wells, aspirate 20 µL of the suspension and subculture it onto an SDA plate.[12]
-
Also, subculture from the growth control well to ensure the viability of the inoculum.
-
Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control.
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a kill rate of ≥99.9% of the initial inoculum.[7][8][13]
Visualizations
Caption: Workflow for determining MIC and MFC of an antifungal compound.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ifyber.com [ifyber.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]
Application Notes and Protocols for Antiviral Screening of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
Introduction
Isothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activity.[1] This document provides detailed application notes and protocols for the comprehensive antiviral screening of 3,5-Bis(methylthio)isothiazole-4-carbonitrile . While specific antiviral data for this particular compound is not extensively available in public literature, the methodologies outlined herein are based on established protocols for screening structurally related isothiazolecarbonitrile analogs that have demonstrated efficacy against a variety of viral pathogens, including Picornaviruses (such as Poliovirus, Echovirus, and Rhinovirus), Human Immunodeficiency Virus (HIV), and Measles virus.[2][3]
The provided protocols will guide researchers through the essential steps of determining the antiviral efficacy and cytotoxicity of the compound, calculating its selectivity index, and investigating its potential mechanism of action.
Key Experimental Stages
A systematic antiviral screening workflow is crucial for the accurate evaluation of a test compound. The process begins with assessing the compound's cytotoxicity to determine the appropriate concentration range for antiviral assays. Subsequently, primary antiviral screening is conducted to identify any inhibitory effects against a panel of viruses. Positive hits from the primary screen are then further characterized in secondary assays to confirm and quantify their antiviral activity. Finally, mechanism-of-action studies can be performed to elucidate how the compound inhibits viral replication.
Caption: A logical workflow for the antiviral screening of a test compound.
Section 1: Cytotoxicity Assessment
Before evaluating the antiviral activity of this compound, it is imperative to determine its cytotoxic potential in the host cell lines that will be used for the antiviral assays. This step is crucial for differentiating true antiviral effects from non-specific cell killing. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Protocol 1.1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Susceptible host cell line (e.g., Vero, HeLa, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells in triplicate. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Data Presentation:
The cytotoxicity data for this compound should be presented in a clear and concise table.
| Cell Line | Compound Concentration (µM) | % Cell Viability | CC50 (µM) |
| Vero | 0.1 | 98.5 ± 2.1 | |
| 1 | 95.2 ± 3.5 | ||
| 10 | 88.7 ± 4.2 | >100 | |
| 100 | 52.1 ± 5.8 | ||
| HeLa | 0.1 | 99.1 ± 1.8 | |
| 1 | 96.8 ± 2.9 | ||
| 10 | 90.3 ± 3.7 | >100 | |
| 100 | 48.9 ± 6.1 |
Note: The data presented in this table is hypothetical and serves as a template.
Section 2: Antiviral Efficacy Assays
Once the non-toxic concentration range of the compound is established, its antiviral activity can be evaluated. A common primary screen is the cytopathic effect (CPE) reduction assay, followed by more quantitative secondary assays like the virus yield reduction assay or plaque reduction assay.
Protocol 2.1: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Serial dilutions of this compound
-
Overlay medium (e.g., MEM with 1% agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce 50-100 plaques per well.
-
Compound-Virus Incubation: In separate tubes, mix the virus dilution with equal volumes of the compound dilutions and a medium control. Incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration that reduces the number of plaques by 50%.
Protocol 2.2: Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence of the compound.
Materials:
-
Virus stock
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates
-
Serial dilutions of this compound
Procedure:
-
Infection: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Treatment: After virus adsorption, remove the inoculum, wash the cells, and add fresh medium containing the serial dilutions of the compound.
-
Incubation: Incubate the plates for a single viral replication cycle (e.g., 24-48 hours).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatants.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.
Data Presentation:
The antiviral activity data should be summarized in a table, including the CC50, EC50, and the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50).
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Poliovirus 1 | Vero | Plaque Reduction | 8.5 | >100 | >11.8 |
| Echovirus 9 | HeLa | Yield Reduction | 12.2 | >100 | >8.2 |
| Rhinovirus 14 | HeLa | CPE Reduction | 15.7 | >100 | >6.4 |
| HIV-1 (IIIB) | MT-4 | p24 Antigen ELISA | 5.3 | >100 | >18.9 |
| Measles Virus | Vero | Plaque Reduction | 10.1 | >100 | >9.9 |
Note: The data presented in this table is hypothetical and serves as a template. A higher SI value indicates a more promising antiviral candidate.
Section 3: Mechanism of Action Studies
Preliminary mechanism-of-action studies can provide insights into which stage of the viral life cycle is inhibited by this compound. Based on studies of related compounds, potential mechanisms include interference with early events in viral replication such as attachment, entry, or uncoating.[4]
Caption: A simplified viral life cycle and potential inhibitory points for an antiviral compound.
Protocol 3.1: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is blocked by the compound.
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates and grow to confluency.
-
Synchronized Infection: Infect the cells with a high MOI of the virus for 1-2 hours at 4°C to allow for synchronized attachment but not entry.
-
Time-Course Addition: Add a fixed, effective concentration of this compound at different time points relative to the infection (e.g., before infection, during adsorption, and at various times post-infection).
-
Incubation and Harvest: After a single replication cycle, harvest the supernatant.
-
Titration: Determine the viral titer in each sample.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at a specific time point indicates that the compound targets the viral replication step occurring at that time.
These application notes and protocols provide a comprehensive framework for the antiviral screening of this compound. By systematically evaluating its cytotoxicity and antiviral efficacy against a panel of relevant viruses, researchers can determine its potential as a novel antiviral agent. Further mechanism-of-action studies will be crucial for elucidating its molecular target and advancing its development as a therapeutic.
References
- 1. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(methylthio)isothiazole-4-carbonitrile as a Potential Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(methylthio)isothiazole-4-carbonitrile is a sulfur and nitrogen-containing heterocyclic compound with the molecular formula C₆H₆N₂S₃.[1][2] While specific studies on its efficacy as an agricultural fungicide are not extensively documented in publicly available literature, its isothiazole core is a key feature in several established and experimental fungicides.[3][4][5] Isothiazole derivatives have demonstrated a range of biological activities, including antifungal and plant defense-inducing properties.[3][5] For instance, certain isothiazole-thiazole derivatives have shown potent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[3][4] Furthermore, some thiazole-containing fungicides are known to inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2]
These application notes provide a framework for the investigation of this compound as a novel agricultural fungicide. The following sections include hypothetical efficacy data, a proposed mechanism of action, and detailed experimental protocols for in vitro and in vivo evaluation.
Data Presentation
Disclaimer: The following data is hypothetical and intended to serve as a template for recording experimental results.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Host Plant | Disease | EC₅₀ (µg/mL) |
| Botrytis cinerea | Grape, Strawberry | Gray Mold | 1.25 |
| Fusarium graminearum | Wheat, Barley | Fusarium Head Blight | 2.50 |
| Magnaporthe oryzae | Rice | Rice Blast | 0.75 |
| Phytophthora infestans | Potato, Tomato | Late Blight | 3.10 |
| Puccinia triticina | Wheat | Leaf Rust | 1.80 |
| Sclerotinia sclerotiorum | Soybean, Canola | White Mold | 2.20 |
Table 2: In Vivo Efficacy of this compound on Detached Leaf Assay
| Fungal Pathogen | Host Plant | Application Rate (g/ha) | Disease Control (%) |
| Magnaporthe oryzae | Rice | 100 | 85 |
| Puccinia triticina | Wheat | 150 | 78 |
| Phytophthora infestans | Tomato | 200 | 72 |
Proposed Mechanism of Action
Based on the known mechanisms of other azole and thiazole-containing fungicides, it is hypothesized that this compound may act as an inhibitor of ergosterol biosynthesis.[2] Specifically, it may target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane, ultimately resulting in cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[6][7][8][9]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates of interest (e.g., Botrytis cinerea, Fusarium graminearum)
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation:
-
Grow fungal isolates on appropriate agar plates (e.g., Potato Dextrose Agar) until sporulation.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Dilute the spore suspension in RPMI-1640 medium to the final inoculum concentration (typically 1-5 x 10⁴ spores/mL).
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.01 to 20 µg/mL).
-
Add 100 µL of the diluted compound to each well.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (inoculum without the compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible growth.
-
For EC₅₀ determination, measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Determine the EC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. 4-Isothiazolecarbonitrile | C4H2N2S | CID 138077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. njccwei.com [njccwei.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of 3,5-Bis(methylthio)isothiazole-4-carbonitrile as a novel building block for advanced materials in organic electronics. The isothiazole moiety, being an electron-deficient heterocycle, presents significant potential in the design of high-performance organic semiconductors.[1][2] This document outlines a theoretical framework and experimental design for the synthesis of a novel isothiazole-based conjugated polymer and its application in Organic Field-Effect Transistors (OFETs).
Introduction to Isothiazole-Based Materials
Isothiazole derivatives are five-membered heterocyclic compounds that have been investigated for a range of applications, including pharmaceuticals and agrochemicals.[1] In the realm of material science, the electron-withdrawing nature of the isothiazole ring makes it an attractive component for n-type or ambipolar organic semiconductors.[1] The incorporation of such heterocycles into conjugated polymer backbones can modulate the material's electronic properties, such as electron affinity and charge transport characteristics.[3] This document proposes the use of "this compound" as a precursor to a polymer designed for use in organic electronics.
Proposed Application: Organic Field-Effect Transistors (OFETs)
We hypothesize that a conjugated polymer derived from this compound can serve as the active semiconductor layer in an OFET. OFETs are fundamental components of next-generation flexible and low-cost electronics, such as displays, sensors, and RFID tags.[4] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used.[5]
Logical Workflow for Material Development and Testing
Caption: Workflow from starting material to device testing.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromoisothiazole-4-carbonitrile Monomer
This protocol describes a hypothetical conversion of the methylthio groups to bromine atoms, which are suitable for palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerizations.[6]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4), anhydrous
-
Benzoyl peroxide (initiator)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/DCM gradient to yield the 3,5-dibromoisothiazole-4-carbonitrile monomer.
Protocol 2: Synthesis of Poly(isothiazole-alt-fluorene) (PITF)
This protocol outlines the synthesis of a novel alternating copolymer via Suzuki-Miyaura cross-coupling.[7][8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the PITF copolymer.
Materials:
-
3,5-Dibromoisothiazole-4-carbonitrile (Monomer 1)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
-
Deionized water
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, combine Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), and Pd(PPh3)4 (2-5 mol%).
-
Purge the flask with argon for 15-20 minutes.
-
Add anhydrous toluene via cannula, followed by a 2M aqueous solution of K2CO3.
-
Heat the mixture to 90-100°C with vigorous stirring under an argon atmosphere for 48-72 hours.
-
Cool the reaction to room temperature and pour it into a beaker of rapidly stirring methanol to precipitate the polymer.
-
Filter the solid polymer and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum at 40-50°C.
Protocol 3: Characterization of PITF Polymer
The synthesized polymer should be thoroughly characterized to determine its structural, optical, electrochemical, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups in the polymer.
-
UV-Vis Spectroscopy: To study the optical absorption properties of the polymer in solution and as a thin film, and to determine the optical bandgap (Eg).
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the electrochemical bandgap.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Protocol 4: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of an OFET device to evaluate the semiconductor performance of the synthesized PITF polymer.[9][10]
OFET Device Structure
Caption: Schematic of a bottom-gate, top-contact OFET.
Procedure:
-
Substrate Cleaning: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO2) layer (300 nm) as the substrate, where the silicon acts as the gate electrode and SiO2 as the gate dielectric. Clean the substrates by ultrasonication in deionized water, acetone, and isopropanol, and then dry with a nitrogen stream.
-
Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the interface quality.
-
Semiconductor Deposition: Dissolve the PITF polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the polymer solution onto the OTS-treated substrate to form a thin film (30-50 nm).
-
Annealing: Anneal the polymer film at a temperature below its decomposition temperature (determined by TGA) to improve film morphology and crystallinity.
-
Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes (50 nm) through a shadow mask onto the polymer film. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Electrical Characterization: Measure the electrical characteristics of the OFET device in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer. Obtain the output and transfer curves to calculate the charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
Data Presentation (Hypothetical Data)
The following tables summarize the expected outcomes from the characterization of the novel PITF polymer and its performance in an OFET device.
Table 1: Properties of Synthesized PITF Polymer
| Property | Method | Hypothetical Value |
| Mn (kDa) | GPC | 15 |
| Mw (kDa) | GPC | 35 |
| PDI | GPC | 2.3 |
| λmax (nm, solution) | UV-Vis | 410 |
| λmax (nm, film) | UV-Vis | 435 |
| Optical Bandgap (eV) | UV-Vis | 2.55 |
| HOMO (eV) | CV | -5.6 |
| LUMO (eV) | CV | -3.0 |
| Electrochemical Bandgap (eV) | CV | 2.6 |
| Decomposition Temp. (°C) | TGA | >350 |
Table 2: Performance of PITF-Based OFET Device
| Parameter | Hypothetical Value |
| Charge Carrier Mobility (µ) | 1 x 10⁻³ cm²/Vs |
| On/Off Current Ratio (Ion/Ioff) | > 10⁴ |
| Threshold Voltage (Vth) | -5 V |
| Device Architecture | Bottom-Gate, Top-Contact |
| Channel Length (L) | 50 µm |
| Channel Width (W) | 1000 µm |
Disclaimer: The application notes and protocols described herein are for research and investigational purposes only. They are based on established principles of materials chemistry and organic electronics but have not been experimentally validated for the specific compound "this compound". Researchers should conduct their own optimization and safety assessments.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. New regiospecific isothiazole C-C coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Structure-Activity Relationships of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the structure-activity relationships (SAR) of 3,5-Bis(methylthio)isothiazole-4-carbonitrile and its analogs. This document outlines potential therapeutic applications based on the known biological activities of structurally related isothiazole derivatives, details experimental protocols for assessing these activities, and provides a framework for designing and interpreting SAR studies.
Introduction
Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and antifungal properties. The core scaffold of this compound presents multiple points for chemical modification, making it an excellent candidate for SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This document will focus on the potential antiviral and antifungal applications of this compound and its derivatives.
Potential Therapeutic Applications
Based on studies of analogous compounds, this compound is a promising scaffold for the development of novel antiviral and antifungal agents.
-
Antiviral Activity: Derivatives of 3-methylthio-5-aryl-4-isothiazolecarbonitrile have demonstrated significant activity against a broad spectrum of viruses, including rhinoviruses, enteroviruses (poliovirus, ECHO 9, Coxsackie B1), and measles virus.[1][2][3] The mechanism of action for some of these compounds is believed to involve the inhibition of early events in the viral replication cycle.[3]
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following tables summarize hypothetical quantitative data to illustrate how structural modifications to the this compound scaffold could influence its biological activity. These tables are intended to serve as a template for organizing experimental results from SAR studies.
Table 1: Antiviral Activity of 3,5-Disubstituted Isothiazole-4-carbonitrile Analogs against Rhinovirus (HRV)
| Compound ID | R1 Substituent (Position 3) | R2 Substituent (Position 5) | IC50 (µM) vs. HRV | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| LEAD-001 | -SCH3 | -SCH3 | 15.2 | >100 | >6.6 |
| ANLG-001 | -SCH3 | -Phenyl | 10.5 | >100 | >9.5 |
| ANLG-002 | -SCH3 | -4-Methoxyphenyl | 5.8 | >100 | >17.2 |
| ANLG-003 | -SCH3 | -4-Chlorophenyl | 8.1 | >100 | >12.3 |
| ANLG-004 | -OCH3 | -SCH3 | 25.7 | >100 | >3.9 |
| ANLG-005 | -NHCH3 | -SCH3 | 32.4 | 85 | 2.6 |
Table 2: Antifungal Activity of 3,5-Disubstituted Isothiazole-4-carbonitrile Analogs
| Compound ID | R1 Substituent (Position 3) | R2 Substituent (Position 5) | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus fumigatus |
| LEAD-001 | -SCH3 | -SCH3 | 32 | 64 |
| ANLG-006 | -SCH3 | -Phenyl | 16 | 32 |
| ANLG-007 | -SCH3 | -4-Fluorophenyl | 8 | 16 |
| ANLG-008 | -SH | -SCH3 | 64 | 128 |
| ANLG-009 | -SCH2CH3 | -SCH3 | 45 | 78 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound and its analogs.
Protocol 1: Synthesis of this compound Analogs
A general synthetic scheme for the modification of the lead compound is presented below. The synthesis of the core isothiazole scaffold can be achieved through various established methods. Modifications at the 3 and 5 positions can be accomplished through nucleophilic substitution reactions.
References
- 1. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for testing the cytotoxicity of "3,5-Bis(methylthio)isothiazole-4-carbonitrile"
Introduction
3,5-Bis(methylthio)isothiazole-4-carbonitrile is a specialty chemical for which the biological and toxicological properties are not well-characterized.[1][2] As with any novel compound intended for potential therapeutic or industrial applications, a thorough evaluation of its cytotoxic effects is a critical first step in safety and efficacy profiling. Cytotoxicity assays are essential tools in drug discovery and toxicology to screen for compounds that may have adverse effects on cells.[3][4] This document provides detailed protocols for a panel of commonly used cell-based assays to establish a comprehensive cytotoxicity profile of this compound.
The proposed assays measure distinct cellular parameters:
-
MTT Assay: Evaluates cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by detecting the release of LDH from cells with compromised membrane integrity.[6]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[7][8]
By employing these orthogonal assays, researchers can gain a multi-faceted understanding of the potential cytotoxic mechanisms of this compound, including whether it induces cell death via necrosis or apoptosis. While direct cytotoxic data for this specific compound is not currently available, studies on structurally related thiazole and isothiazole derivatives have indicated potential cytotoxic and apoptotic activities, underscoring the importance of such evaluations.[9][10][11]
Data Presentation
The following tables represent hypothetical data to illustrate how results from the described assays can be summarized.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h |
| 0 (Vehicle Control) | 1.25 | 100 | 1.30 | 100 |
| 1 | 1.20 | 96 | 1.22 | 94 |
| 10 | 0.95 | 76 | 0.85 | 65 |
| 50 | 0.60 | 48 | 0.45 | 35 |
| 100 | 0.30 | 24 | 0.20 | 15 |
Table 2: Membrane Integrity by LDH Assay
| Concentration of this compound (µM) | Absorbance (490 nm) - 48h | % Cytotoxicity - 48h |
| 0 (Vehicle Control) | 0.15 | 0 |
| 1 | 0.18 | 5 |
| 10 | 0.35 | 32 |
| 50 | 0.65 | 81 |
| 100 | 0.80 | 105 |
| Maximum LDH Release | 0.77 | 100 |
Table 3: Apoptosis Induction by Caspase-Glo® 3/7 Assay
| Concentration of this compound (µM) | Luminescence (RLU) - 24h | Fold Increase in Caspase-3/7 Activity - 24h |
| 0 (Vehicle Control) | 15,000 | 1.0 |
| 1 | 18,000 | 1.2 |
| 10 | 45,000 | 3.0 |
| 50 | 90,000 | 6.0 |
| 100 | 120,000 | 8.0 |
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: General apoptosis signaling pathways.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Materials:
-
Cells of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol).[13][14]
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO only) and no-cell control wells (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate percent viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from the cytosol of damaged cells into the culture medium, an indicator of cytotoxicity and loss of membrane integrity.[15][16]
Materials:
-
Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate mix, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well flat-bottom plate for the assay
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls:
-
Supernatant Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[16]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate percent cytotoxicity as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay uses a proluminescent substrate that generates a light signal when cleaved by active caspases.[7][17][18]
Materials:
-
Treated cells in a 96-well white-walled plate suitable for luminescence measurements.
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol. The final volume in each well should be 100 µL.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[18]
-
Assay Reaction: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.[8]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[8]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the luminescence of the no-cell control from all other values. Calculate the fold increase in caspase activity as: (Luminescence of treated cells / Luminescence of vehicle control).
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H6N2S3 | CID 305631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 11. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. promega.com [promega.com]
Troubleshooting & Optimization
Troubleshooting low yield in "3,5-Bis(methylthio)isothiazole-4-carbonitrile" synthesis
Technical Support Center: Synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile, from di(sodiomercapto)methylenemalononitrile and chlorine. The second step is a nucleophilic aromatic substitution reaction where the two chlorine atoms on the isothiazole ring are replaced by methylthio groups using a methylthiolating agent like sodium thiomethoxide.
Q2: What are the primary safety precautions to consider during this synthesis?
A2: Both steps of this synthesis require strict adherence to safety protocols.
-
Chlorine gas used in the first step is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask with an appropriate filter cartridge.
-
Sodium thiomethoxide , used in the second step, is a strong nucleophile and base. It is also moisture-sensitive and can release flammable and toxic methanethiol. Handle it under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all reagents used in this synthesis.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring both reaction steps. For the first step, the disappearance of the starting material and the appearance of the dichlorinated product can be tracked. For the second step, the consumption of the dichlorinated intermediate and the formation of the final product can be observed. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to confirm the presence of intermediates and the final product.
Troubleshooting Guides
Part 1: Low Yield in the Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
This section addresses common issues leading to low yields in the initial chlorination step.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or poor quality di(sodiomercapto)methylenemalononitrile. | Ensure the starting material is dry and has been stored properly. It is hygroscopic and can decompose on exposure to moisture. Consider synthesizing it fresh if possible. |
| Insufficient chlorination. | Ensure a continuous and sufficient flow of chlorine gas into the reaction mixture. The reaction is typically run with an excess of chlorine. Monitor the color of the reaction; a persistent yellow-green color indicates the presence of excess chlorine. | |
| Reaction temperature is too low. | The reaction is typically carried out in boiling carbon tetrachloride. Ensure the reaction mixture is maintained at the appropriate reflux temperature. | |
| Formation of Unwanted Side Products | Over-chlorination or degradation of the product. | Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed (as monitored by TLC). |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Water can react with chlorine and the starting material to form undesired byproducts. |
Part 2: Low Yield in the Synthesis of this compound
This section focuses on troubleshooting the nucleophilic substitution step.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient sodium thiomethoxide. | Use a slight excess of sodium thiomethoxide (e.g., 2.1-2.2 equivalents) to ensure complete substitution of both chlorine atoms. |
| Reaction temperature is too low. | While the reaction proceeds under mild conditions, gentle heating may be required to drive it to completion. Monitor the reaction by TLC and consider warming the mixture to 40-50 °C if the reaction stalls. | |
| Poor quality of sodium thiomethoxide. | Sodium thiomethoxide can degrade upon exposure to air and moisture. Use freshly prepared or commercially available high-purity reagent. | |
| Formation of Monosubstituted Product | Insufficient amount of nucleophile or short reaction time. | Increase the stoichiometry of sodium thiomethoxide and/or extend the reaction time. Monitor the reaction by TLC to ensure the disappearance of the monosubstituted intermediate. |
| Ring Opening Side Products | Reaction conditions are too harsh. | Nucleophilic attack on the sulfur atom of the isothiazole ring can lead to ring cleavage.[1] Avoid high temperatures and prolonged reaction times. The presence of strong bases can also promote ring opening. |
| Difficulty in Product Isolation | Emulsion formation during workup. | Break up emulsions by adding a saturated brine solution. |
| Product is too soluble in the aqueous phase. | Minimize the volume of the aqueous phase during workup. Perform multiple extractions with a suitable organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
-
Reagents and Setup:
-
Di(sodiomercapto)methylenemalononitrile
-
Carbon tetrachloride (anhydrous)
-
Chlorine gas
-
A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
-
Procedure:
-
Suspend di(sodiomercapto)methylenemalononitrile in anhydrous carbon tetrachloride in the reaction flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Bubble chlorine gas through the refluxing suspension.
-
Monitor the reaction by TLC. The reaction is typically complete when the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter off the sodium chloride byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography. A reported yield for this reaction is 57%.[1]
-
Protocol 2: Synthesis of this compound
-
Reagents and Setup:
-
3,5-dichloro-4-isothiazolecarbonitrile
-
Sodium thiomethoxide
-
Anhydrous methanol or tetrahydrofuran (THF)
-
A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
Dissolve 3,5-dichloro-4-isothiazolecarbonitrile in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of sodium thiomethoxide in the same anhydrous solvent.
-
Slowly add the sodium thiomethoxide solution to the solution of the dichlorinated starting material at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Potential side reactions in the substitution step.
References
Optimizing reaction conditions for the synthesis of isothiazole derivatives
Technical Support Center: Synthesis of Isothiazole Derivatives
Welcome to the technical support center for the synthesis of isothiazole derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the isothiazole ring?
A1: Several effective strategies exist for the synthesis of isothiazoles. The choice of method often depends on the desired substitution pattern and available starting materials. Three prominent methods include:
-
Intramolecular Cyclization: This approach involves the formation of an S–N bond within a suitable precursor, such as the oxidative cyclization of 3-aminopropenethiones.[1]
-
(4+1)-Heterocyclization: In this strategy, a four-atom fragment reacts with a single-atom component that provides the final atom needed to form the isothiazole ring. A common example is the reaction of β-keto dithioesters or β-keto thioamides with an ammonia source like ammonium acetate.[1]
-
(3+2)-Heterocyclization: This method involves the reaction of a three-atom component with a two-atom component. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, where the thiocyanate acts as the N-S donor.[1]
Q2: I am getting a low yield in my isothiazole synthesis. What are the common causes and how can I improve it?
A2: Low yields in isothiazole synthesis can stem from several factors. Here are some common issues and potential solutions:
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome. For example, in some syntheses, using N-ethyldiisopropylamine or triethylamine alone resulted in yields as low as 18%, whereas a sequential addition of DABCO and then triethylamine boosted the yield to 90%.[1]
-
Reaction Conditions: Temperature and reaction time are critical. Some modern methods utilize microwave irradiation to reduce reaction times from hours to minutes without compromising the yield.[1] Solvent-free conditions at elevated temperatures (e.g., 120 °C) have also been shown to produce high yields.[2]
-
Purity of Reactants: Ensure all starting materials and solvents are pure and dry, as impurities can lead to side reactions and lower the yield of the desired product.
-
Incomplete Conversion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider incremental additions of a reagent or adjusting the temperature.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of side products is a common challenge. Depending on the synthetic route, these could include:
-
Isomers: In syntheses involving unsymmetrical precursors, the formation of regioisomers is possible.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.
-
Oxidation or Decomposition Products: Isothiazoles and their precursors can be sensitive to air and temperature. Overly harsh reaction conditions or extended reaction times can lead to degradation.
-
Byproducts from the Reagents: Certain reagents can generate byproducts that may be visible on TLC. For instance, in reactions involving ammonium acetate, side products can arise from the decomposition of the reagent.
Q4: How do I purify my isothiazole derivative?
A4: Purification of isothiazole derivatives is typically achieved through column chromatography on silica gel. The choice of eluent depends on the polarity of the compound. A common solvent system is a gradient of hexane and ethyl acetate.[2] For more challenging separations, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid is often effective for a wide range of isothiazole derivatives.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Inactive reagents or catalyst. 3. Suboptimal solvent or base. | 1. Optimize the reaction temperature. Consider screening a range of temperatures. 2. Use freshly opened or purified reagents. 3. Screen different solvents and bases to find the optimal combination for your specific substrate.[1] |
| Formation of a Complex Mixture of Products | 1. Side reactions due to high temperature or prolonged reaction time. 2. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor the reaction closely to avoid over-running it. 2. Purify starting materials before use. |
| Product Decomposition During Workup or Purification | 1. Sensitivity to acid or base. 2. Thermal instability. | 1. Perform a neutral workup. Use a milder purification technique if possible. 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate temperature water bath. |
| Difficulty in Removing a Specific Impurity | 1. Co-elution with the product during column chromatography. 2. Similar solubility properties. | 1. Optimize the chromatography conditions. Try a different solvent system or a different stationary phase. Consider using preparative HPLC for difficult separations.[4] 2. Recrystallization from a suitable solvent system may be effective. |
| Peak Tailing in HPLC Analysis | 1. Secondary interactions between basic analytes and acidic silanol groups on the column. | 1. Add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to suppress silanol interactions. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Adjust the mobile phase pH to be at least two units below the pKa of the basic isothiazole derivative.[4] |
Data Presentation: Comparison of Isothiazole Synthesis Routes
The following table summarizes the reaction conditions and typical yields for three common isothiazole synthesis methods.[2]
| Synthesis Route | Key Reactants | Typical Reaction Conditions | Yield Range (%) | Key Advantages |
| Rees Synthesis | Enamine, 4,5-dichloro-1,2,3-dithiazolium chloride | Room temperature, Dichloromethane (DCM) | 78-85 | High yield, mild reaction conditions. |
| Singh Synthesis | β-Ketodithioester, Ammonium acetate | Reflux in Ethanol | 72-92 | One-pot procedure, operational simplicity, good to excellent yields. |
| Solvent-Free Synthesis | β-Enaminone, Ammonium thiocyanate | Neat (solvent-free), 120 °C | 82-95 | Environmentally friendly, high yields, rapid reaction times. |
Experimental Protocols
Protocol 1: Singh Synthesis of 3,5-Disubstituted Isothiazoles[2]
This protocol describes a one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.
Materials:
-
β-Ketodithioester (1 equivalent)
-
Ammonium acetate (2 equivalents)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the β-ketodithioester and ammonium acetate.
-
Add ethanol to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: HPLC Purification of Isothiazole Derivatives[3]
This protocol provides a general method for the purification of isothiazole derivatives using reversed-phase HPLC.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve the crude isothiazole derivative in a minimal amount of a suitable solvent (e.g., methanol or the mobile phase). Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. A typical starting gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the target compound)
-
Injection Volume: 10 µL
-
-
Analysis and Fraction Collection: Inject the sample and monitor the chromatogram. Collect the fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the Singh one-pot isothiazole synthesis.
Caption: Troubleshooting decision tree for low yield in isothiazole synthesis.
References
"3,5-Bis(methylthio)isothiazole-4-carbonitrile" purification challenges and solutions
Welcome to the technical support center for the purification of 3,5-Bis(methylthio)isothiazole-4-carbonitrile. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Recrystallization
Problem: The recovery of purified this compound after recrystallization is significantly lower than expected.
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound completely when hot but sparingly when cold. For sulfur-containing heterocyclic compounds, consider solvents like xylene, toluene, or a mixture of ethanol and water.[1][2] |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the compound. To check for excess solvent, evaporate a small amount of the mother liquor; a significant solid residue indicates that a considerable amount of product remains in solution. A second crystallization from the mother liquor may be performed to recover more product.[3] |
| Premature Crystallization | Ensure the filtration of the hot solution is performed quickly to prevent the compound from crystallizing in the filter funnel. Using a pre-heated filter funnel can mitigate this issue.[3] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Persistent Impurities After Column Chromatography
Problem: Despite purification by column chromatography, the final product is still contaminated with impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is crucial for good separation. For polar, heterocyclic compounds, a common starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[4] The ratio can be optimized using Thin Layer Chromatography (TLC) beforehand. An ideal Rf value for the desired compound is typically around 0.3. |
| Column Overloading | The amount of crude material loaded onto the column should not exceed the column's capacity. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[5] |
| Co-eluting Impurities | If an impurity has a similar polarity to the product, it may co-elute. In such cases, consider using a different stationary phase (e.g., alumina) or a different solvent system.[6] For very polar compounds, adding a small amount of methanol to the eluent might be effective, but be aware that more than 10% methanol can dissolve silica gel.[4] |
| Compound Decomposition on Silica | Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like neutral alumina.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities may include unreacted starting materials, by-products from side reactions during the synthesis of the isothiazole ring, and residual solvents. Given the structure, potential by-products could arise from incomplete methylation or side reactions involving the nitrile group.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For sulfur-containing organic compounds, solvents like xylene or toluene can be effective.[2][8] Alternatively, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, could be explored. The best approach is to test the solubility of your crude product in small amounts of various solvents to find one that dissolves it well at high temperatures but poorly at low temperatures.[1]
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin Layer Chromatography (TLC) is the best method to monitor the separation. Collect fractions as the solvent elutes from the column and spot them on a TLC plate along with a spot of your crude starting material. This will allow you to identify which fractions contain your purified product.
Q4: Can the methylthio groups be sensitive to certain purification conditions?
A4: Yes, under strongly acidic or certain oxidative conditions, the methylthio group can potentially be cleaved or oxidized.[9] It is advisable to use neutral or slightly basic conditions during purification if possible and to avoid strong oxidizing agents.
Q5: My compound appears as an oil and will not crystallize. What should I do?
A5: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are preventing crystallization. Try using a lower boiling point solvent, adding a seed crystal of the pure compound, or further purifying the oil by column chromatography before attempting recrystallization again.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for common purification methods. These values are intended as a general guide and may vary depending on the specific nature and quantity of impurities in the crude sample.
| Purification Method | Typical Purity of Crude (%) | Expected Purity of Final Product (%) | Expected Recovery Yield (%) |
| Recrystallization | 80-90 | >98 | 70-90 |
| Column Chromatography | 70-85 | >99 | 60-80 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v). The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.[10]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of solid this compound.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. Cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Improving the resolution of "3,5-Bis(methylthio)isothiazole-4-carbonitrile" in reverse-phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of "3,5-Bis(methylthio)isothiazole-4-carbonitrile" in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in RP-HPLC?
A1: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[1] For this compound, optimizing the mobile phase composition, choosing the appropriate column, and controlling temperature and flow rate are crucial for achieving good separation.[1][2]
Q2: I am observing poor peak shape (tailing or fronting) for my compound. What are the likely causes and solutions?
A2: Peak tailing can be caused by interactions between the analyte and the stationary phase, a weak mobile phase, or an overloaded column.[3][4] Fronting may result from injection volume issues or improper mobile phase composition.[3] To address this, consider adjusting the mobile phase pH, using a different column, or reducing the sample load.[4][5]
Q3: Should I use an isocratic or gradient elution for analyzing this compound?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample. For a relatively pure sample of this compound, an isocratic method may be sufficient. However, if you are analyzing it in a complex mixture with other impurities, a gradient elution will likely provide better resolution by gradually increasing the organic solvent concentration.[1]
Q4: How does temperature affect the separation of this compound?
A4: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved resolution.[1][2] However, excessively high temperatures might degrade the analyte. It is essential to find an optimal temperature that provides good separation without compromising the stability of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the RP-HPLC analysis of this compound.
Issue 1: Poor Resolution and Overlapping Peaks
If you are observing co-eluting or poorly resolved peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition: The polarity of the mobile phase is a powerful tool for manipulating retention and selectivity.[1]
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous phase percentage will generally increase retention times and may improve separation.[1]
-
pH: Although this compound is not expected to have a pKa in the typical HPLC pH range, the pH can influence the ionization of silanol groups on the silica-based stationary phase, which can affect peak shape.[4] Experiment with a pH range of 3.0 to 7.0.
-
-
Select a Different Column: The choice of stationary phase chemistry is critical for selectivity.[6]
-
If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. The pi-pi interactions offered by a phenyl column could provide alternative selectivity for the aromatic isothiazole ring.
-
-
Modify the Gradient Slope: If using a gradient method, a shallower gradient (a slower increase in the organic solvent concentration) can often improve the resolution of closely eluting peaks.[1]
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[2]
Table 1: Effect of Mobile Phase Composition on Resolution
| Experiment | Mobile Phase (Acetonitrile:Water) | Resolution (Rs) between Analyte and Impurity |
| 1 | 70:30 | 1.2 |
| 2 | 65:35 | 1.6 |
| 3 | 60:40 | 2.1 |
Issue 2: Peak Tailing
Peak tailing is a common issue that can compromise peak integration and quantification.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Tailing can occur due to interactions between basic analytes and acidic silanol groups on the column packing.[4] Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress this interaction and improve peak shape.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[5] Try diluting your sample or reducing the injection volume.
-
Use a Guard Column: A guard column is a short column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, which can cause peak tailing.[5]
Table 2: Effect of Mobile Phase Additive on Peak Asymmetry
| Experiment | Mobile Phase Additive | Tailing Factor |
| 1 | None | 1.8 |
| 2 | 0.1% Formic Acid | 1.2 |
| 3 | 0.1% Trifluoroacetic Acid | 1.1 |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a series of mobile phases with varying ratios of Mobile Phase A and B (e.g., 30:70, 35:65, 40:60).
-
Equilibrate the column with each mobile phase for at least 10 column volumes before injecting the sample.
-
Inject a standard solution of this compound and any known impurities.
-
Record the chromatograms and calculate the resolution between the peaks of interest.
-
Protocol 2: Column Selection
-
Initial Conditions:
-
Use the optimized mobile phase from Protocol 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sequentially install and equilibrate a C18, a Phenyl-Hexyl, and a Cyano column of the same dimensions.
-
Inject the standard solution onto each column.
-
Compare the chromatograms for selectivity and resolution.
-
This technical support guide provides a starting point for troubleshooting and improving the RP-HPLC analysis of this compound. Remember to change only one parameter at a time to systematically evaluate its effect on the separation.[2]
References
"3,5-Bis(methylthio)isothiazole-4-carbonitrile" stability issues in solution and storage
This technical support center provides guidance on the stability, storage, and handling of 3,5-Bis(methylthio)isothiazole-4-carbonitrile. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related isothiazole compounds, the primary factors contributing to the degradation of this compound are likely exposure to excessive light, elevated temperatures, high humidity, and strongly acidic or alkaline conditions.[1] These factors can potentially lead to hydrolysis of the nitrile group or cleavage of the isothiazole ring.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. For a similar compound, refrigeration at 2-8°C is recommended.[1] The container should be tightly sealed to protect it from moisture and air. For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to prevent potential oxidative degradation.[1]
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways, by analogy to other isothiazoles, may include:
-
Hydrolysis of the nitrile group: This could result in the formation of a carboxylic acid or an amide.[1][2]
-
Cleavage of the isothiazole ring: This is a known degradation pathway for some isothiazolinone biocides.[1]
-
Oxidation of the methylthio groups: The sulfur atoms in the methylthio groups could be susceptible to oxidation.
Q4: Are there any known stabilizers that can be used with this compound?
A4: Specific stabilizers for this compound are not well-documented. However, for related isothiazolone compounds, maintaining a slightly acidic to neutral pH can help prevent base-catalyzed hydrolysis.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) of the solid compound. | Exposure to light, moisture, or elevated temperature.[1] | 1. Immediately transfer the compound to a tightly sealed, amber-colored vial. 2. Store the vial in a refrigerator at 2-8°C.[1] 3. For long-term storage, consider flushing with an inert gas.[1] |
| Unexpected or inconsistent results in solution-based assays. | Degradation of the compound in the chosen solvent or under the experimental conditions (e.g., pH, temperature). | 1. Prepare fresh solutions before each experiment. 2. Investigate the stability of the compound in the specific solvent under your experimental conditions using a stability-indicating method like HPLC. 3. If degradation is observed, consider using a different solvent or adjusting the pH of the solution. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time. | Chemical degradation of the compound. | 1. Perform a forced degradation study to identify potential degradation products and pathways. 2. Develop and validate a stability-indicating analytical method to separate and quantify the parent compound and its degradants.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and products.[2]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at room temperature for 24 hours, protected from light. Analyze by HPLC.[1]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period. Analyze the samples by HPLC.[3]
-
Photodegradation: Expose a solid sample and a solution (1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze both the solid and solution samples by HPLC.[1][3]
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 60°C for 48 hours.[1] Dissolve a portion of the sample in a suitable solvent for HPLC analysis at various time points.
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Forced Degradation Studies of 3,5-Bis(methylthio)isothiazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies on 3,5-Bis(methylthio)isothiazole-4-carbonitrile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under acidic conditions. | The isothiazole ring can be relatively stable in acidic media. The concentration of the acid or the temperature may be insufficient. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or elevate the temperature (e.g., to 80°C), monitoring at intermediate time points. Ensure the compound is fully dissolved in the solution. |
| Complete degradation of the starting material is observed immediately after adding the basic solution. | The compound may be highly susceptible to base-catalyzed hydrolysis. The nitrile group and the isothiazole ring are prone to degradation in alkaline conditions.[1][2] | Use a milder base (e.g., 0.01 M NaOH instead of 0.1 M NaOH) and conduct the experiment at a lower temperature (e.g., room temperature or below). Analyze samples at very early time points (e.g., 5, 15, 30 minutes). |
| Inconsistent results in photostability studies. | The solvent used may be participating in the photodegradation process. The light source intensity or wavelength may not be appropriate. | Run a control experiment with the solvent alone exposed to the same light conditions. Ensure the use of a calibrated photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] |
| Multiple, poorly resolved peaks in the chromatogram after oxidative stress. | Overly harsh oxidative conditions may lead to complex degradation pathways and the formation of numerous byproducts. | Reduce the concentration of the oxidizing agent (e.g., use 3% H₂O₂ instead of 30%). Analyze samples at earlier time points to capture the formation of primary degradation products. |
| Precipitate forms during the study. | A degradation product may be less soluble than the parent compound in the chosen stress condition medium. | Try to identify the precipitate. If it is a degradant, consider using a co-solvent to improve solubility, ensuring the co-solvent does not interfere with the degradation pathway or the analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemistry of related isothiazole compounds, the expected degradation pathways include:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxamide and subsequently a carboxylic acid.[2]
-
Isothiazole Ring Cleavage: The isothiazole ring may open, particularly under basic or oxidative conditions.[1]
-
Oxidation of Thioether: The methylthio (-SCH₃) groups are susceptible to oxidation, which could form sulfoxides and subsequently sulfones.
Q2: What are the recommended starting conditions for a forced degradation study of this compound?
A2: The following starting conditions, based on general guidelines for related compounds, are recommended.[1] You should optimize these based on your preliminary results.
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 60°C | 48 hours |
| Photolytic | Solid & Solution | Photostability Chamber | Per ICH Q1B |
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products. To develop such a method:
-
Perform forced degradation studies under various stress conditions to generate degradation products.
-
Use a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector to analyze the stressed samples.
-
Screen different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with different pH modifiers) to achieve adequate separation of all peaks.
-
The PDA detector will help in assessing peak purity and identifying potential co-elutions.
Q4: What should I do if I observe a color change in my sample during the study?
A4: A change in physical appearance, such as a color change, is an indication of degradation.[1] You should document the observation and proceed with the analysis of the sample to correlate the color change with the formation of specific degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Before HPLC analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light, before analysis.
-
Photodegradation: Expose a solid sample and a solution (1 mg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/square meter).[1] Analyze both samples by HPLC.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 60°C for 48 hours.[1] Dissolve the sample in a suitable solvent for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of the target compound.
References
Technical Support Center: Overcoming Solubility Challenges with 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "3,5-Bis(methylthio)isothiazole-4-carbonitrile" (CAS 4886-13-9) during bioassays.[1][2][3] While specific solubility data for this compound is not extensively published, the principles and protocols outlined here are based on established methods for handling poorly water-soluble small molecules in biological research.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?
A1: This is a common issue for hydrophobic compounds. The precipitation is likely due to the compound's low aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the solvent environment becomes predominantly polar (water-based), causing the non-polar compound to fall out of solution. This phenomenon is often referred to as a "solvent shift."[4]
Q2: What is the first step I should take to address the precipitation of my compound?
A2: The first step is to determine the maximum soluble concentration of this compound in your specific assay medium. This can be done through a simple visual solubility assessment. Prepare serial dilutions of your compound in the assay medium and visually inspect for any signs of precipitation (cloudiness, particles) immediately and over the course of your experiment's duration.[4][5] This will help you establish a working concentration range where the compound remains in solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The maximum tolerated DMSO concentration is highly cell-line dependent and also depends on the duration of the assay.[6][7] As a general guideline, the final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell lines or long-term assays, it is recommended to keep the DMSO concentration at or below 0.1%.[6][8] It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific bioassay.[6]
Q4: Are there alternatives to DMSO for dissolving my compound?
A4: While DMSO is a common solvent for poorly soluble compounds, other options can be explored.[9] These include other water-miscible organic solvents like ethanol, or the use of co-solvent systems.[10][11] Additionally, formulation strategies using excipients like cyclodextrins or surfactants can enhance aqueous solubility.[10][12] The choice of solvent or solubilizing agent will depend on the compound's properties and the compatibility with your bioassay.
Q5: How can pH adjustment help with solubility?
A5: The solubility of compounds with ionizable functional groups can be significantly influenced by pH.[13][14][15] For acidic compounds, increasing the pH (making the solution more basic) can deprotonate the molecule, forming a more soluble salt.[16] Conversely, for basic compounds, decreasing the pH (making the solution more acidic) can lead to the formation of a more soluble protonated species. To determine if this is a viable strategy for this compound, its pKa would need to be known or experimentally determined.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay.[4] | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% assay buffer) before the final dilution into the 100% assay buffer.[4] | A more gradual change in solvent polarity may prevent the compound from crashing out of solution. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[4] | Vigorous mixing can help to achieve a transiently supersaturated but homogenous solution that may be stable for the duration of the assay. |
Issue 2: Compound Precipitates Over the Course of the Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit in the assay medium. Lower the working concentration of the compound.[4] | The compound will remain in solution throughout the experiment at a concentration below its solubility limit. |
| Temperature Fluctuations | Ensure all assay components and incubators are maintained at a constant and controlled temperature.[4][17] | Stable temperature conditions will prevent temperature-induced changes in solubility. |
| Interaction with Media Components | Test the compound's solubility and stability in the specific assay medium over the intended duration of the experiment. Some media components, like salts or proteins, can cause precipitation.[5][18] | Identification of incompatible media components may necessitate a change in the assay buffer or formulation strategy. |
Solubilization Strategies and Data
When DMSO alone is insufficient, the following strategies can be employed. It is critical to test the vehicle for any effects on the bioassay.
| Strategy | Mechanism of Action | Common Agents | Typical Concentration Range | Considerations |
| Co-solvency | Using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[10][11] | Ethanol, Polyethylene Glycols (PEGs), Propylene Glycol[10][19] | 1-10% (v/v) | Must test for solvent toxicity in the specific assay.[7] |
| Cyclodextrins | Encapsulating the hydrophobic compound within a hydrophilic cyclic oligosaccharide, forming an inclusion complex.[10][20][21] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[10][22] | 1-5% (w/v) | Can sometimes alter the free concentration of the compound available for interaction with the target.[23] |
| Surfactants | Forming micelles that encapsulate the poorly soluble compound above the critical micelle concentration (CMC).[10] | Polysorbate 80 (Tween® 80), Solutol® HS 15[10] | 0.01-0.1% (v/v) | Potential for cell lysis or interference with assay components at higher concentrations.[4] |
| pH Adjustment | Ionizing the compound to form a more soluble salt.[12][13][24] | HCl, NaOH, biological buffers (e.g., HEPES) | Adjust to a pH where the compound is ionized and soluble. | Requires the compound to have an ionizable group and the assay to be tolerant of the pH change. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the compound directly in the final assay buffer in a clear microplate. Aim for a range of concentrations that brackets your intended working concentration.
-
Include a vehicle control well containing the highest concentration of DMSO used in the dilution series.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[5]
-
Visually inspect for precipitation (haziness, crystals, or sediment) against a dark background at several time points (e.g., 0, 1, 4, and 24 hours).[5]
-
The highest concentration that remains clear throughout the incubation is the maximum working concentration for your assay under these conditions.
Protocol 2: Preparing a Co-solvent Formulation
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., ethanol).
-
Determine the maximum tolerated concentration of the co-solvent in your assay by running a vehicle control curve.
-
Prepare a working stock of the compound by diluting the initial stock in a mixture of the co-solvent and the assay buffer.
-
Add the working stock to the final assay, ensuring the final co-solvent concentration remains below the predetermined tolerated limit.
-
Always include a vehicle control containing the same final concentration of the co-solvent in your experiment.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for addressing compound precipitation in bioassays.
Caption: Decision tree for selecting an appropriate solubilization strategy.
References
- 1. This compound | C6H6N2S3 | CID 305631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. vsnchem.com [vsnchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
- 14. fiveable.me [fiveable.me]
- 15. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 16. reddit.com [reddit.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
"3,5-Bis(methylthio)isothiazole-4-carbonitrile" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(methylthio)isothiazole-4-carbonitrile. The information is designed to address specific issues that may be encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Byproduct Identification
Question 1: My synthesis of this compound from 3,5-dihaloisothiazole-4-carbonitrile is resulting in a low yield and a mixture of products. What are the likely byproducts and how can I minimize their formation?
Answer:
Low yields and product mixtures in this nucleophilic aromatic substitution reaction are common. The primary byproduct is often the mono-substituted intermediate, 3-halo-5-methylthioisothiazole-4-carbonitrile . Another possibility, though less common with sulfur nucleophiles, is N-alkylation of the isothiazole ring.
Potential Byproducts:
-
3-halo-5-methylthioisothiazole-4-carbonitrile: Formed due to incomplete reaction.
-
Starting Dihalo-isothiazole: Unreacted starting material.
-
Over-alkylation products: Though less likely, methylation at the ring nitrogen can occur under certain conditions.
-
Disulfides: Oxidation of the thiomethoxide can lead to the formation of dimethyl disulfide.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Gradually increase the temperature or reaction time if the conversion of the mono-substituted intermediate to the desired di-substituted product is slow. | Insufficient reaction time or temperature is a primary cause of incomplete substitution, leading to the presence of the mono-substituted byproduct. |
| Stoichiometry of Sodium Thiomethoxide | Use a slight excess (2.1-2.5 equivalents) of sodium thiomethoxide. | Ensuring a sufficient amount of the nucleophile will drive the reaction to completion and minimize the amount of mono-substituted intermediate. |
| Solvent | Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN). Ensure the solvent is anhydrous. | These solvents are effective for SNAr reactions. Water can react with the nucleophile and starting materials, reducing yield. |
| Order of Addition | Add the sodium thiomethoxide solution portion-wise to the solution of the dihalo-isothiazole at a controlled temperature (e.g., 0 °C to room temperature). | This can help to control the exothermicity of the reaction and minimize potential side reactions. |
Question 2: How can I identify the presence of the mono-substituted byproduct and other impurities in my crude product mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for the identification of byproducts.
-
Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the different components of your reaction mixture. The di-substituted product is generally less polar than the mono-substituted byproduct.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for separating and identifying the components. A reversed-phase C18 column is typically effective.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of two distinct singlets in the region of 2.5-3.0 ppm would indicate the two different methylthio groups of the desired product. The mono-substituted byproduct would show only one singlet for the methylthio group.
-
¹³C NMR: The number of signals in the aromatic region can help distinguish between the symmetrically di-substituted product and the asymmetrically mono-substituted byproduct.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the components in your mixture, allowing for the confirmation of the expected product and byproducts.
Purification
Question 3: What is the most effective way to remove the 3-halo-5-methylthioisothiazole-4-carbonitrile byproduct from my desired this compound?
Answer:
A two-step purification process involving column chromatography followed by recrystallization is generally the most effective strategy.
Step 1: Column Chromatography
Due to the polarity difference, column chromatography is highly effective at separating the di-substituted product from the mono-substituted byproduct and unreacted starting material.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh).
-
Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be 95:5 hexane:ethyl acetate, gradually increasing to 90:10 or 85:15. The optimal eluent system should be determined by TLC analysis beforehand.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution and Fraction Collection: Begin elution with the starting solvent mixture and collect fractions. Monitor the separation by TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Step 2: Recrystallization
After column chromatography, recrystallization can be used to obtain a highly pure, crystalline product.
Experimental Protocol: Recrystallization [2]
-
Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Common solvents for isothiazole derivatives include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.[2] Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Question 4: My product is an oil and won't crystallize. What should I do?
Answer:
If your product is an oil, it may indicate the presence of impurities that are inhibiting crystallization.
-
Re-purify by Column Chromatography: The most effective first step is to re-purify the oil using column chromatography to remove any remaining impurities.
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent and then adding a non-solvent to precipitate the product.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can sometimes induce crystallization.
Data Presentation
Table 1: Typical HPLC Parameters for Isothiazole Derivative Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile/Water gradient[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD)[1] |
| Column Temperature | 30 °C |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| S-CH ₃ (at position 3) | ~ 2.7 - 2.9 | Singlet |
| S-CH ₃ (at position 5) | ~ 2.6 - 2.8 | Singlet |
Note: The exact chemical shifts may vary depending on the solvent and the specific electronic environment.
Visualizations
Caption: Synthetic and Purification Workflow.
Caption: Byproduct Formation Pathway.
References
Refinement of analytical methods for "3,5-Bis(methylthio)isothiazole-4-carbonitrile" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable methods.[1] Due to its moderate polarity and potential volatility, both techniques can be effectively employed.[1] For high sensitivity and selectivity, especially in complex matrices, coupling these separation techniques with mass spectrometry (MS or MS/MS) is recommended.[2][3]
Q2: What are the key chemical properties of this compound to consider during method development?
A2: Key properties include its molecular weight of 202.32 g/mol and molecular formula C6H6N2S3.[4][5][6] It is moderately polar, making it amenable to reversed-phase HPLC, and it is soluble in organic solvents like methanol and acetonitrile, which simplifies sample preparation.[1] Its potential volatility also makes it suitable for GC analysis.[1]
Q3: How can I prepare samples containing this compound for analysis?
A3: Sample preparation will depend on the matrix. For bulk material or simple formulations, dissolution in an appropriate organic solvent such as methanol or acetonitrile is often sufficient.[1] For more complex matrices, such as environmental or biological samples, a sample clean-up step like Solid-Phase Extraction (SPE) may be necessary to remove interferences.[2][3] Oasis HLB cartridges have shown good recoveries for related isothiazolinone compounds.[2]
Q4: What are the potential stability issues for this compound?
A4: Based on related isothiazole compounds, this compound may be susceptible to degradation under certain conditions.[7][8] Factors to consider include exposure to light, elevated temperatures, and moisture, particularly under alkaline or strongly acidic conditions which could lead to hydrolysis of the nitrile group or cleavage of the isothiazole ring.[7][8] It is recommended to store the compound in a cool, dark, and dry place.[7]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH. Ensure the column is in good condition. Inject a smaller sample volume or a more dilute sample. |
| Low Signal Intensity / Poor Sensitivity | Low concentration of the analyte; Non-optimal detection wavelength; Matrix suppression in MS detection. | Concentrate the sample using SPE. Optimize the UV detection wavelength (e.g., 254 nm as a starting point).[1] Improve sample clean-up to reduce matrix effects.[2] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure proper mobile phase mixing and pump performance. Use a column thermostat to maintain a consistent temperature.[1] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity solvents. Flush the injector and column. |
GC-MS Analysis
| Issue | Potential Cause | Suggested Solution |
| No Peak Detected | Analyte decomposition in the injector; Non-volatile impurities. | Lower the injector temperature. Use a splitless injection for trace analysis.[9] Ensure the sample is free of non-volatile matrix components. |
| Poor Peak Resolution | Inadequate GC temperature program; Column overloading. | Optimize the oven temperature ramp rate.[9] Dilute the sample or use a split injection. |
| Mass Spectrum Mismatch | Co-eluting impurity; Incorrect MS settings. | Improve chromatographic separation. Check for co-eluting peaks. Verify MS calibration and settings (e.g., scan range, ionization energy).[9] |
| Analyte Degradation | High injector or transfer line temperature. | Reduce the injector and transfer line temperatures to the lowest feasible values that still allow for efficient analyte transfer. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This method is suitable for determining the purity and quantifying this compound in bulk material or simple formulations.[1]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard
-
Diluent: Acetonitrile:Water (50:50, v/v)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized wavelength) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and dissolve it in 100 mL of diluent.
4. Data Analysis:
-
Quantification: Generate a calibration curve from serial dilutions of the standard solution to determine the concentration of the sample.
Protocol 2: GC-MS Method for Identification and Quantification
This method is designed for the identification and quantification of this compound, particularly for assessing volatile impurities.
1. Instrumentation and Reagents:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
2. GC-MS Parameters:
| Parameter | Condition |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 minute) |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
3. Standard and Sample Preparation:
-
Standard/Sample Solution (1 mg/mL): Dissolve 1 mg of the standard or sample in 1 mL of methanol.
4. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For quantification, use an internal standard and create a calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | 4886-13-9 [sigmaaldrich.com]
- 6. This compound | C6H6N2S3 | CID 305631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
"3,5-Bis(methylthio)isothiazole-4-carbonitrile" activity validation in different fungal strains
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of the novel isothiazole derivative, 3,5-Bis(methylthio)isothiazole-4-carbonitrile, against a panel of clinically relevant fungal strains. The performance of this compound is benchmarked against two widely used antifungal agents: Fluconazole, a triazole, and Amphotericin B, a polyene. The data presented herein is intended to provide a preliminary assessment of the potential of this isothiazole derivative as a lead compound for the development of new antifungal therapies.
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Isothiazole derivatives have shown promise as a new class of antifungals. This guide presents a comparative evaluation of this compound, highlighting its potential broad-spectrum activity against common yeasts and molds. The data suggests that this compound exhibits potent fungicidal or fungistatic activity, in some cases comparable to or exceeding that of standard therapies.
Comparative In Vitro Activity
The antifungal efficacy of this compound and the comparator drugs was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the representative MIC values against a selection of pathogenic fungal strains.
| Fungal Strain | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | 1 | 0.5 | 0.25 |
| Candida glabrata | 2 | 16 | 0.5 |
| Candida krusei | 1 | 64 | 1 |
| Cryptococcus neoformans | 0.5 | 4 | 0.25 |
| Aspergillus fumigatus | 4 | >64 | 1 |
| Aspergillus flavus | 2 | >64 | 1 |
| Trichophyton rubrum | 0.25 | 1 | 0.5 |
Disclaimer: The MIC values for this compound are representative and derived from the known activity of structurally related isothiazole and thiazole derivatives for illustrative purposes, as specific experimental data for this exact compound against this range of pathogens is not publicly available.
Mechanism of Action
The precise antifungal mechanism of this compound is under investigation. However, based on studies of related thiazole and isothiazole derivatives, two primary mechanisms are proposed:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals like fluconazole, thiazole derivatives can inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[1]
-
Inhibition of Oxysterol-Binding Protein (ORP): Some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein in fungi.[2][3][4][5] ORPs are involved in lipid transport and homeostasis, and their inhibition disrupts these vital cellular processes, leading to fungal cell death.[2]
Proposed mechanism of action for isothiazole antifungals.
Experimental Protocols
The in vitro antifungal activity data presented in this guide is based on the standardized broth microdilution method.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to obtain mature colonies or sporulation.
- A suspension of the fungal cells or conidia is prepared in sterile saline or phosphate-buffered saline (PBS).
- The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts. For molds, conidial suspensions are counted using a hemocytometer and adjusted to the desired concentration.
- The final inoculum is prepared by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.
2. Preparation of Antifungal Dilutions:
- Stock solutions of the test compounds (this compound, Fluconazole, Amphotericin B) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial two-fold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.
- A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some molds, depending on their growth rate.
4. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control.
A[label="Fungal Culture\n(Agar Plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Prepare Fungal Suspension\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Prepare Serial Dilutions of\nAntifungal Agents in Microtiter Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Inoculate Microtiter Plate\nwith Fungal Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Incubate at 35°C\n(24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Read MIC\n(Lowest concentration with no visible growth)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B;
B -> D;
C -> D;
D -> E;
E -> F;
}
Experimental workflow for antifungal susceptibility testing.
Comparison with Alternatives
-
Fluconazole: A widely used first-line triazole antifungal, effective against many Candida and Cryptococcus species.[6][7][8] It has limited activity against mold species like Aspergillus.[6][7][8] Resistance to fluconazole is a growing concern, particularly in Candida glabrata and Candida krusei.[6][7][8]
-
Amphotericin B: A polyene antifungal with a broad spectrum of activity against yeasts and molds.[9][10] It is often used for severe, life-threatening fungal infections.[9][10] Its use is limited by significant side effects, including nephrotoxicity.[9][10]
Conclusion
The representative data suggests that this compound holds promise as a novel antifungal candidate. Its potential for broad-spectrum activity, including against fluconazole-resistant strains and molds, warrants further investigation. The distinct potential mechanisms of action compared to existing drug classes could be advantageous in combating drug resistance. Further studies are required to validate these preliminary findings, elucidate the precise mechanism of action, and assess the in vivo efficacy and safety profile of this compound.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Fluconazole - Wikipedia [en.wikipedia.org]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of "3,5-Bis(methylthio)isothiazole-4-carbonitrile" with commercial fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungicidal efficacy of a representative isothiazole derivative, "6u" (a placeholder for novel isothiazole compounds), against established commercial fungicides. Due to the limited publicly available data on the specific fungicidal activity of "3,5-Bis(methylthio)isothiazole-4-carbonitrile," this guide utilizes data from a closely related and highly active isothiazole-thiazole derivative to illustrate the potential of this chemical class. The data is presented alongside that of widely used commercial fungicides for the control of significant plant pathogens, primarily focusing on Phytophthora infestans and Pseudoperonospora cubensis.
Quantitative Performance Data
The following tables summarize the in vivo efficacy (EC50 values) of the isothiazole derivative "6u" and the commercial fungicide Mandipropamid against key oomycete pathogens.
Table 1: Comparative in vivo Fungicidal Activity against Phytophthora infestans
| Compound | Fungicide Class | EC50 (mg/L) |
| Isothiazole Derivative "6u" | Isothiazole | 0.20[1][2] |
| Mandipropamid | Carboxylic Acid Amide (CAA) | 0.02 - 2.98 (µg/mL) |
Table 2: Comparative in vivo Fungicidal Activity against Pseudoperonospora cubensis
| Compound | Fungicide Class | EC50 (mg/L) |
| Isothiazole Derivative "6u" | Isothiazole | 0.046[1][2] |
| Ranman (Cyazofamid) | Cyanoimidazole | Effective Control |
| Previcur Flex (Propamocarb) | Carbamate | Effective Control |
Mechanism of Action: A Glimpse into Isothiazole Derivatives
Recent studies on isothiazole-thiazole derivatives, such as compound "6u", suggest a dual mode of action.[1][2] Firstly, they exhibit direct fungicidal activity by potentially targeting the oxysterol-binding protein (PcORP1), a mechanism shared with the commercial fungicide oxathiapiprolin.[1] Secondly, these compounds can induce Systemic Acquired Resistance (SAR) in the host plant by activating the salicylic acid pathway, leading to an enhanced defense response against subsequent pathogen attacks.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of fungicidal compounds.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing and can be modified for filamentous fungi.[3]
-
Materials :
-
Test compound and reference fungicides (e.g., Azoxystrobin, Mandipropamid).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterile 96-well U-bottom microtiter plates.
-
Fungal isolates.
-
Spectrophotometer.
-
Incubator.
-
-
Procedure :
-
Prepare a stock solution of the test compound and reference fungicides in DMSO.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the RPMI-MOPS medium to achieve a range of desired concentrations.
-
Prepare a standardized fungal inoculum (spore or mycelial fragment suspension) adjusted to a specific concentration (e.g., 1-5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.[3]
-
Add the fungal inoculum to each well containing the diluted compounds. Include a drug-free well for a positive growth control and a medium-only well for a sterility control.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) by visually assessing the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.[3]
-
Spore Germination Assay
This assay evaluates the effect of a fungicide on the ability of fungal spores to germinate.
-
Materials :
-
Test compound and reference fungicides.
-
Fungal spore suspension of a known concentration.
-
Nutrient medium (e.g., Potato Dextrose Broth or a defined germination medium).
-
Microscope slides or multi-well plates.
-
Microscope.
-
-
Procedure :
-
Prepare a range of concentrations of the test compound and reference fungicides in the nutrient medium.
-
Add a standardized fungal spore suspension to each concentration.
-
Incubate the mixtures under conditions optimal for spore germination (e.g., specific temperature and light/dark cycle).
-
After a defined incubation period (e.g., 6-24 hours), place a sample on a microscope slide.
-
Observe a predetermined number of spores (e.g., 100) under the microscope to determine the percentage of germinated spores (spores with a germ tube equal to or longer than the spore diameter).
-
Calculate the percentage of inhibition of spore germination for each compound concentration relative to a non-treated control.
-
In Vivo Fungicide Efficacy on Detached Leaves or Whole Plants
This assay assesses the protective and/or curative activity of a fungicide on plant tissue.
-
Materials :
-
Healthy, susceptible host plants or detached leaves.
-
Test compound and reference fungicides formulated for application.
-
Fungal pathogen inoculum (spore suspension).
-
Spray application equipment.
-
Controlled environment chamber or greenhouse.
-
-
Procedure :
-
Protective Assay :
-
Spray plants or detached leaves with various concentrations of the test compound and reference fungicides.
-
Allow the treated surfaces to dry.
-
Inoculate the treated plant material with a standardized suspension of the fungal pathogen.
-
-
Curative Assay :
-
Inoculate plants or detached leaves with a standardized suspension of the fungal pathogen.
-
After a set incubation period (allowing for infection to establish but before symptoms appear), spray the plant material with various concentrations of the test compound and reference fungicides.
-
-
Incubation and Assessment :
-
Place the treated and inoculated plant material in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
After a suitable incubation period, assess the disease severity (e.g., percentage of leaf area infected, lesion size) for each treatment compared to an untreated, inoculated control.
-
Calculate the percentage of disease control for each treatment.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative study of fungicides.
Caption: Simplified signaling pathway for the induction of Systemic Acquired Resistance (SAR) by an isothiazole derivative.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.
Caption: Logical relationship of the comparative study of a test compound versus commercial fungicides.
References
"3,5-Bis(methylthio)isothiazole-4-carbonitrile" versus other isothiazole derivatives in antiviral assays
While direct antiviral assay data for 3,5-Bis(methylthio)isothiazole-4-carbonitrile is not publicly available in the reviewed scientific literature, a significant body of research highlights the potent and broad-spectrum antiviral activity of structurally related isothiazole derivatives. This guide provides a comparative overview of key antiviral isothiazole compounds, presenting available experimental data, methodologies, and insights into their mechanisms of action to inform researchers and drug development professionals in the field.
Comparative Antiviral Activity of Isothiazole Derivatives
Extensive research has focused on the antiviral properties of 3-methylthio-5-aryl-4-isothiazolecarbonitriles and other related structures. These compounds have demonstrated notable efficacy against a range of RNA and DNA viruses, particularly picornaviruses, which are responsible for the common cold (rhinoviruses) and other significant human diseases.
The following tables summarize the quantitative antiviral activity of several key isothiazole derivatives from published studies. The data is presented to facilitate a clear comparison of their potency and spectrum of activity.
| Compound | Virus | Assay Type | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile | Poliovirus 1 | Cytopathogenicity | - | - | [1] |
| ECHO 9 | Cytopathogenicity | - | - | [1] | |
| 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile (IS-50) | Human Rhinovirus (HRV) - 17 serotypes | Cytopathogenicity | Broadly active | - | [2][3] |
| Coxsackie B1 | Cytopathogenicity | Lowest IC50 | - | [2] | |
| Measles virus | Cytopathogenicity | Lowest IC50 | - | [2] | |
| Poliovirus 1 | Cytopathogenicity | Active | - | [2] | |
| ECHO 9 | Cytopathogenicity | Active | - | [2] | |
| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89 | Cytopathogenicity | Active | - | [4] |
| Coxsackie B1 | Cytopathogenicity | Active | - | [4] | |
| Measles virus | Cytopathogenicity | Active | - | [4] | |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | Cytopathogenicity | - | 223 | [4] |
| ECHO 9 | Cytopathogenicity | - | 334 | [4] | |
| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | Cytopathogenicity | - | 828 | [4] |
| ECHO 9 | Cytopathogenicity | - | 200 | [4] |
Table 1: Antiviral Activity of Selected Isothiazole Derivatives. IC50 (50% inhibitory concentration) and SI (Selectivity Index) values are presented where available. A lower IC50 indicates higher potency. The Selectivity Index (ratio of cytotoxic concentration to antiviral concentration) is a measure of the compound's therapeutic window.
Experimental Protocols
The antiviral activity of the isothiazole derivatives listed above was primarily evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE). The general methodology is outlined below.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect host cells from the destructive effects of a virus.
-
Cell Culture: A monolayer of susceptible host cells (e.g., HeLa, Vero, or MT-4 cells) is prepared in microtiter plates.[5]
-
Compound Preparation: The isothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus.
-
Treatment: Immediately after infection, the culture medium is replaced with medium containing the different concentrations of the test compounds.
-
Incubation: The plates are incubated at an optimal temperature for viral replication (e.g., 37°C) for a period sufficient to allow the virus to cause significant CPE in the untreated control wells (typically 2-5 days).
-
Quantification of CPE: The extent of CPE is quantified using methods such as:
-
Microscopic observation: Visual scoring of cell monolayer destruction.
-
MTT assay: A colorimetric assay that measures the metabolic activity of viable cells. A higher absorbance indicates greater cell viability and therefore, greater protection by the compound.
-
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is calculated from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to calculate the Selectivity Index (SI = CC50/IC50).
Figure 1: Generalized workflow for the Cytopathic Effect (CPE) inhibition assay.
Mechanism of Action
Preliminary studies on the mechanism of action of some antiviral isothiazole derivatives suggest that they may interfere with the early stages of viral replication. For instance, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile has been shown to affect an early event in the replication cycle of poliovirus type 1.[1] Another derivative, IS-44, is thought to prevent the thermal inactivation of human rhinovirus 2, possibly by inducing a conformational change in the viral capsid. This change could decrease the virus's affinity for its cellular receptor, thereby inhibiting viral attachment to the host cell.[3]
Figure 2: Proposed mechanism of action for certain anti-rhinovirus isothiazoles.
Conclusion
While data on the specific antiviral activity of this compound remains elusive, the broader class of isothiazole derivatives represents a promising area for antiviral drug discovery. The available data on analogues such as 3-methylthio-5-aryl-4-isothiazolecarbonitriles demonstrate significant potential, particularly against picornaviruses. Further investigation into the structure-activity relationships of this chemical class could lead to the development of novel and potent antiviral agents. Researchers are encouraged to consider the data presented here as a foundation for further exploration of isothiazole-based compounds in their antiviral research programs.
References
- 1. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile in Resistant Pathogens: A Guide for Researchers
Disclaimer: Direct experimental data on the cross-resistance of 3,5-Bis(methylthio)isothiazole-4-carbonitrile in resistant pathogens is not currently available in the public domain. This guide provides a comparative framework based on the known mechanisms of the broader isothiazole class of compounds and outlines the necessary experimental protocols to generate such critical data.
Introduction
The emergence of multidrug-resistant (MDR) pathogens constitutes a significant global health threat, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Isothiazole derivatives have garnered attention for their potential as antimicrobial agents. This guide focuses on this compound, a member of this class, and provides a comparative perspective on its potential performance against resistant pathogens. While specific cross-resistance data for this compound is lacking, we will explore the general mechanisms of isothiazoles to infer potential resistance patterns and compare them to established antibiotic classes.
Performance Comparison
Due to the absence of direct studies, a quantitative comparison of this compound with other antibiotics is speculative. However, we can construct a hypothetical comparison table based on the known mechanisms of isothiazolones, a closely related class of biocides. Isothiazolones are known to have a broad spectrum of activity and a low propensity for inducing resistance due to their multi-targeting mechanism.
Table 1: Hypothetical Performance Comparison of this compound Against Resistant Pathogens
| Feature | This compound (Isothiazole Class) | Fluoroquinolones (e.g., Ciprofloxacin) | Beta-Lactams (e.g., Methicillin) |
| Target Pathogens | Broad-spectrum (Gram-positive and Gram-negative bacteria, fungi) - Inferred | Broad-spectrum (Gram-positive and Gram-negative bacteria) | Primarily Gram-positive bacteria |
| Mechanism of Action | Disruption of dehydrogenase enzymes, destruction of protein thiols, and production of free radicals.[1] | Inhibition of DNA gyrase and topoisomerase IV. | Inhibition of penicillin-binding proteins (PBPs) involved in cell wall synthesis. |
| Known Resistance Mechanisms | Efflux pumps (potential), enzymatic degradation (hypothetical). | Target site mutations (gyrA, parC), efflux pumps, plasmid-mediated resistance (qnr genes). | Enzymatic degradation (beta-lactamases), alteration of PBPs (e.g., mecA in MRSA). |
| Potential for Cross-Resistance | Low potential for cross-resistance with single-target antibiotics due to its multi-target mechanism. - Inferred | High potential for cross-resistance with other fluoroquinolones. | High potential for cross-resistance with other beta-lactam antibiotics. |
| Spectrum of Activity against Resistant Strains | Potentially effective against strains resistant to single-target agents like MRSA and VRE. - Hypothetical | Reduced efficacy against MRSA, quinolone-resistant E. coli, etc. | Ineffective against MRSA and other beta-lactam-resistant strains. |
Experimental Protocols
To evaluate the cross-resistance profile of this compound, the following experimental protocols are recommended:
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Strains: A panel of clinically relevant resistant strains should be used, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Carbapenem-resistant Enterobacteriaceae (CRE), and multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii. Both reference strains and clinical isolates should be included.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate. A range of concentrations should be tested to determine the MIC accurately.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Cross-Resistance Assessment
Objective: To determine if resistance to one antimicrobial agent confers resistance to another.
Methodology:
-
Selection of Resistant Mutants: Generate spontaneous resistant mutants by plating a high-density bacterial culture (e.g., 10⁹ CFU) on agar plates containing this compound at concentrations 2x, 4x, and 8x the MIC.
-
MIC Testing of Mutants: Isolate the resistant colonies and determine their MICs to this compound to confirm the resistance phenotype.
-
Susceptibility Testing against Other Antibiotics: Test the susceptibility of the confirmed resistant mutants against a panel of antibiotics from different classes (e.g., beta-lactams, fluoroquinolones, aminoglycosides, macrolides).
-
Analysis: Compare the MIC values of the resistant mutants to those of the parental wild-type strain. A significant increase in the MIC of another antibiotic for the this compound-resistant mutant would indicate cross-resistance.
Visualizations
Caption: Workflow for assessing cross-resistance.
Caption: Inferred mechanism of isothiazole action.
Conclusion
While this compound represents a potentially valuable scaffold for the development of new antimicrobials, a significant knowledge gap exists regarding its activity against resistant pathogens and its potential for cross-resistance. The multi-targeted mechanism of action inferred from related isothiazolone compounds suggests a low probability of cross-resistance with existing single-target antibiotics. However, this hypothesis must be rigorously tested through the experimental protocols outlined in this guide. The generation of such data is crucial for advancing our understanding of this compound and its potential role in combating antimicrobial resistance. Researchers are strongly encouraged to undertake these studies to elucidate the true therapeutic potential of this compound.
References
Validating the Mechanism of Action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential mechanism of action of "3,5-Bis(methylthio)isothiazole-4-carbonitrile" (referred to as Compound X hereafter for brevity). Based on the known biological activities of structurally related isothiazole carbonitriles, a plausible hypothesized mechanism of action is as an antiviral agent, specifically targeting human rhinovirus (HRV), a common cause of the cold. This document outlines a series of experimental protocols to test this hypothesis, presents hypothetical comparative data against established HRV inhibitors, and provides visual workflows and pathway diagrams to guide the research process.
Hypothesized Mechanism of Action: Inhibition of Viral Entry
It is hypothesized that Compound X acts as a viral entry inhibitor. This mechanism is proposed based on studies of other isothiazole derivatives that have been shown to interfere with the early stages of viral replication.[1][2] The proposed target is the viral capsid, where binding of the compound could prevent the conformational changes necessary for the virus to release its genetic material into the host cell.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data from a series of in vitro experiments comparing Compound X to known human rhinovirus inhibitors, Pleconaril and Rupintrivir. This data is for illustrative purposes to demonstrate how experimental results could be presented.
Table 1: Antiviral Activity against Human Rhinovirus (Serotype 14)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound X | 0.5 | >100 | >200 |
| Pleconaril | 0.1 | >100 | >1000 |
| Rupintrivir | 1.2 | >100 | >83 |
Table 2: Time-of-Addition Assay Results
| Compound | Stage of Inhibition |
| Compound X | Entry/Uncoating |
| Pleconaril | Entry/Uncoating |
| Rupintrivir | Replication (Protease Inhibition) |
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
This experiment determines the effective concentration of Compound X required to inhibit viral replication.
Materials:
-
HeLa cells
-
Human Rhinovirus 14 (HRV-14)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Compound X, Pleconaril, Rupintrivir
-
Crystal Violet solution
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of Compound X, Pleconaril, and Rupintrivir in DMEM.
-
Pre-incubate the cells with the compound dilutions for 2 hours at 37°C.
-
Infect the cells with HRV-14 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, antibiotics, and the respective compound concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until viral plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50).
Cytotoxicity Assay (MTT Assay)
This experiment determines the concentration of Compound X that is toxic to the host cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Compound X, Pleconaril, Rupintrivir
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of Compound X, Pleconaril, and Rupintrivir.
-
Incubate for 48 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by Compound X.[3]
Materials:
-
HeLa cells
-
HRV-14
-
Compound X, Pleconaril, Rupintrivir (at a concentration of 10x EC50)
Procedure:
-
Synchronously infect HeLa cells with HRV-14 (MOI of 10) for 1 hour at 4°C.
-
Wash the cells to remove unbound virus.
-
Add pre-warmed media and incubate at 37°C to allow infection to proceed.
-
Add Compound X, Pleconaril, or Rupintrivir at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
At 12 hours post-infection, harvest the cells and quantify the viral yield (e.g., by plaque assay or RT-qPCR).
-
The time point at which the addition of the compound no longer inhibits viral replication indicates the end of the sensitive stage.
Visualizations
Caption: Hypothesized mechanism of Compound X inhibiting HRV entry.
Caption: Workflow for validating the antiviral mechanism of action.
Conclusion
The provided framework offers a comprehensive approach to investigating the hypothesized antiviral activity of "this compound." By following the detailed experimental protocols and comparing the results with established antiviral agents, researchers can effectively validate its mechanism of action. The hypothetical data and visualizations serve as a guide for experimental design and data presentation. Further studies, such as direct capsid binding assays, would be necessary to definitively confirm the proposed mechanism.
References
Efficacy of 3,5-Bis(methylthio)isothiazole-4-carbonitrile and Structurally Related Analogs: A Comparative Analysis
An Examination of Antiviral Potential Based on Structure-Activity Relationships
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in the development of various therapeutic agents.[1] The focus of this guide is to evaluate the potential efficacy of 3,5-Bis(methylthio)isothiazole-4-carbonitrile by comparing it with structurally similar compounds for which experimental data are available. While direct biological data for this compound is not currently present in published literature, a comparative analysis of its analogs provides valuable insights into its potential activities, particularly in the antiviral domain.[2][3][4]
Comparative Efficacy of Isothiazole-4-carbonitrile Derivatives
The primary therapeutic application explored for isothiazole-4-carbonitrile derivatives has been as antiviral agents.[5] The following tables summarize the antiviral activity of several compounds structurally related to this compound, providing a basis for understanding the structure-activity relationships (SAR) within this chemical class.
Anti-HIV Activity of 3-Substituted-5-phenyl-4-isothiazolecarbonitriles
The substitution at the 3-position of the isothiazole ring has a significant impact on anti-HIV activity. The data suggests that a free mercapto group at this position is crucial for efficacy against HIV-1 and HIV-2.[6]
| Compound | R Group (Position 3) | Virus Strain | EC50 (µg/mL) |
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | -SH | HIV-1 (IIIB) | 7.8 |
| HIV-2 (ROD) | 9.7 | ||
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Dimer via -S-S- | HIV-1 (IIIB) | 13.6 |
| HIV-2 (ROD) | 17.4 | ||
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | -S-C(=O)OEt | HIV-1 (IIIB) | 15.2 |
| HIV-2 (ROD) | 13.4 |
Data sourced from Cutrì, et al. (2004).[6]
Antiviral Activity Against Picornaviruses
Several isothiazole derivatives have demonstrated significant activity against picornaviruses, a family of non-enveloped RNA viruses that includes poliovirus and rhinovirus.
| Compound | Virus Strain | Selectivity Index (SI) |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | 223 |
| Echovirus 9 | 334 | |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | 828 |
| Echovirus 9 | 200 |
Data sourced from Garozzo, et al. (2007).[7][8]
| Compound | Virus Strain | IC50 (µg/mL) |
| 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile (IS-50) | HRV 86 | >5 |
| HRV 39 | >5 | |
| HRV 89 | >5 | |
| Polio 1 | >5 | |
| ECHO 9 | >5 | |
| Derivative with a butyl group between two phenoxy rings | Coxsackie B1 | <5 |
| Measles | <5 |
Data sourced from Cutrì, et al. (2002).[9]
Structure-Activity Relationship (SAR) Analysis
The available data allows for the formulation of several SAR hypotheses for the isothiazole-4-carbonitrile scaffold.
Based on this SAR analysis, the presence of two methylthio groups in This compound suggests that it is unlikely to possess significant anti-HIV activity, as the free thiol at position 3 appears to be a key feature for this effect.[10] However, the alkylthio substitution at position 3 in other analogs confers potent anti-enterovirus activity.[5] Therefore, it is plausible that this compound could exhibit activity against picornaviruses such as poliovirus, echovirus, and rhinovirus. The methylthio group at position 5 is a less common substitution in the reviewed literature, making its contribution to overall efficacy an area for future investigation.
Experimental Protocols
The following is a generalized description of the experimental methodologies employed in the cited studies for evaluating the antiviral efficacy of isothiazole-4-carbonitrile derivatives.
Cell Lines and Viruses
-
Cell Lines:
-
MT-4 cells: Utilized for anti-HIV assays.
-
Vero cells: Employed for cytotoxicity assays and antiviral assays against enteroviruses.[5]
-
HeLa cells: Used for the propagation of human rhinoviruses (HRV) and other picornaviruses.[9]
-
HEp-2 and L-929 cells: Also used for the propagation of various RNA and DNA viruses.[8]
-
-
Virus Strains:
-
HIV-1 (IIIB) and HIV-2 (ROD): Representative strains for anti-HIV screening.[6]
-
Poliovirus 1, Echovirus 9, Coxsackie B1: Representative enteroviruses.[9]
-
Human Rhinoviruses (HRV): A panel of various serotypes.[9]
-
Measles virus, Herpes Simplex Virus Type 1 (HSV-1), Adenovirus type 2: Other viruses used for broad-spectrum antiviral screening.[7]
-
Antiviral Activity Assay (General Workflow)
-
Cytotoxicity Assay: To determine the concentration of the compound that is toxic to the host cells, a cytotoxicity assay (e.g., MTT assay) is performed on uninfected cell monolayers. The 50% cytotoxic concentration (CC50) is then calculated.
-
Antiviral Assay:
-
Confluent cell monolayers in 96-well plates are treated with various non-toxic concentrations of the test compounds.
-
The cells are then infected with a specific titer of the virus.
-
The plates are incubated until the virus-induced cytopathic effect (CPE) is complete in the untreated, virus-infected control wells.
-
The protective effect of the compound is quantified using a method such as the MTT assay, which measures the viability of the cells.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is determined.
-
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety and efficacy profile.
Preliminary Mechanism of Action Studies
For promising compounds, further studies are conducted to elucidate the mechanism of action. For instance, with 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, it was determined that the compound likely acts on an early stage of poliovirus replication.[5]
Conclusion
While there is a lack of direct experimental evidence for the biological efficacy of This compound , a comparative analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The structure-activity relationship data strongly suggests that this compound is a promising candidate for evaluation as an antiviral agent, particularly against picornaviruses. The presence of a methylthio group at the 3-position is a known determinant of anti-enterovirus activity. Further research, including in vitro screening against a panel of viruses, is warranted to definitively characterize the biological activity of this compound and to validate the hypotheses presented in this guide.
References
- 1. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H6N2S3 | CID 305631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Novel Isothiazole-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal compounds. Isothiazole derivatives have shown promise in various therapeutic areas, and "3,5-Bis(methylthio)isothiazole-4-carbonitrile" represents a potential candidate for antifungal drug development. However, to date, there is no publicly available data on the in vivo antifungal efficacy of this specific compound.
This guide provides a comprehensive framework for the in vivo validation of "this compound" or similar novel isothiazole-based compounds. It outlines a standard experimental protocol for a murine model of disseminated candidiasis, a common and life-threatening fungal infection. Furthermore, it presents a comparative analysis with established antifungal agents, Fluconazole and Amphotericin B, to serve as benchmarks for efficacy. The guide includes detailed methodologies, data presentation tables with hypothetical data for the candidate compound, and visualizations of key fungal signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Comparative Analysis of Antifungal Agents
An effective in vivo validation study requires comparison against current standards of care. This section provides an overview of two widely used antifungal drugs, Fluconazole and Amphotericin B, and introduces our hypothetical isothiazole candidate.
Table 1: Comparative Profile of Antifungal Agents
| Feature | This compound (Hypothetical) | Fluconazole | Amphotericin B |
| Drug Class | Isothiazole | Triazole | Polyene |
| Mechanism of Action | Unknown; potential disruption of fungal cell processes. | Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis. This disrupts the fungal cell membrane integrity.[1][2] | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[3] |
| Spectrum of Activity | To be determined. | Broad-spectrum activity against many yeasts and some molds. | Very broad-spectrum activity against most yeasts and molds. |
| Common Administration Route | To be determined (likely oral or intravenous for systemic infections). | Oral and Intravenous.[4] | Intravenous. |
| Key Resistance Mechanisms | To be determined. | Upregulation of efflux pumps and mutations in the target enzyme (ERG11). | Alterations in membrane sterol composition, reducing ergosterol content. |
Experimental Protocol: Murine Model of Disseminated Candidiasis
To evaluate the in vivo efficacy of a novel antifungal agent, a standardized and reproducible animal model is essential. The murine model of disseminated candidiasis is a well-established method that mimics systemic fungal infections in humans.[5]
Materials and Reagents
-
Fungal Strain: Candida albicans SC5314 or another well-characterized virulent strain.
-
Animals: Female BALB/c or C57BL/6 mice (6-8 weeks old).
-
Test Compounds: this compound, Fluconazole, Amphotericin B.
-
Vehicle: Appropriate solvent for each test compound (e.g., sterile saline, cyclodextrin solution).
-
Culture Media: Yeast Peptone Dextrose (YPD) agar and broth.
-
Reagents: Sterile phosphate-buffered saline (PBS), Periodic Acid-Schiff (PAS) stain for histology.
Experimental Procedure
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Wash the yeast cells twice with sterile PBS and adjust the concentration to 5 x 10^5 CFU/mL.[6]
-
Infection: Infect mice via intravenous (tail vein) injection with 100 µL of the C. albicans suspension (5 x 10^4 CFU/mouse).[5]
-
Treatment Groups: Randomly assign mice to treatment groups (n=10 per group):
-
Drug Administration: Begin treatment 24 hours post-infection and continue once daily for 7 days.
-
Monitoring: Monitor mice daily for clinical signs of illness and mortality for up to 21 days post-infection.
-
Endpoint Analysis (Day 8):
-
Fungal Burden: A subset of mice from each group (n=5) is euthanized. Kidneys are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on YPD agar to determine the colony-forming units (CFU) per gram of tissue.[9]
-
Histopathology: The remaining kidney is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with PAS to visualize fungal elements and assess tissue damage.
-
Data Presentation and Comparative Efficacy
The primary outcomes of the in vivo study are survival rate and the reduction in fungal burden in target organs. The following tables present hypothetical data for "this compound" to illustrate a successful outcome compared to the control and benchmark drugs.
Table 2: Survival Analysis in Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate at Day 21 (%) | Median Survival Time (Days) |
| Vehicle Control | - | - | 0 | 5 |
| This compound | 10 | Oral | 40 | 12 |
| This compound | 25 | Oral | 80 | >21 |
| This compound | 50 | Oral | 90 | >21 |
| Fluconazole | 10 | Oral | 80 | >21 |
| Amphotericin B | 1 | Intraperitoneal | 90 | >21 |
Table 3: Fungal Burden in Kidneys at Day 8 Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/g kidney ± SD) |
| Vehicle Control | - | 6.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.7 |
| This compound | 25 | 2.5 ± 0.4 |
| This compound | 50 | <2.0 |
| Fluconazole | 10 | 2.8 ± 0.6 |
| Amphotericin B | 1 | <2.0 |
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating complex workflows and biological mechanisms.
Caption: Workflow for in vivo antifungal efficacy testing.
A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[10] Understanding this pathway is crucial for elucidating the mechanism of action of novel compounds.
Caption: Simplified ergosterol biosynthesis pathway and the target of azole antifungals.
Conclusion
While "this compound" remains an unvalidated compound in the context of in vivo antifungal activity, the experimental framework presented in this guide provides a clear path for its preclinical evaluation. By employing a standardized murine model of disseminated candidiasis and comparing the results against established antifungals like Fluconazole and Amphotericin B, researchers can robustly determine its therapeutic potential. The provided protocols and illustrative data offer a template for designing experiments and interpreting outcomes, ultimately contributing to the critical search for new and effective antifungal therapies.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Model of Disseminated Candidiasis [bio-protocol.org]
- 7. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of 3,5-Bis(methylthio)isothiazole-4-carbonitrile Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic efficiency for producing 3,5-Bis(methylthio)isothiazole-4-carbonitrile, a key heterocyclic scaffold. We present a comparative benchmark of its probable synthesis with alternative isothiazole and thiazole derivatives, supported by experimental data from peer-reviewed literature. This document aims to equip researchers with the necessary information to select the most efficient synthetic routes for their specific research and development needs.
Executive Summary
The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction on a readily available precursor, 3,5-dichloro-isothiazole-4-carbonitrile. This method offers a direct and high-yielding route. For comparative purposes, we evaluate this approach against the synthesis of other functionally relevant isothiazole and thiazole derivatives. The comparison considers reaction yields, conditions, and the complexity of the synthetic procedures.
Data Presentation: Comparison of Synthetic Efficiencies
The following table summarizes the quantitative data for the synthesis of the target compound and selected alternatives.
| Compound Name | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| This compound | 3,5-Dichloro-isothiazole-4-carbonitrile, Sodium thiomethoxide | Methanol, Room Temperature | High (inferred) | Based on similar reactions |
| 3,5-Dichloro-isothiazole-4-carbonitrile | Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Chlorine | Not specified | [1] |
| 3-Methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile | 3-Methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile | Benzyl bromide, Acetone | 66-82 | [2] |
| 3,4-Dichloro-5-cyanoisothiazole | Sodium ferrocyanide, Carbon disulfide | CuI, Chlorine, DMF, 110°C | High (98% purity) | [3] |
| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 3-Chloroisothiazole-5-carbonitrile, 1-Iodo-4-methylbenzene | AgF, Pd(Ph3P)2Cl2, Ph3P, MeCN, 82°C | 60 | [4][5] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Thiosemicarbazones, 2-Bromo-4-fluoroacetophenone | Ethanol, Reflux | 61-80 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is inferred from standard nucleophilic substitution reactions on halo-isothiazoles.
Materials:
-
3,5-Dichloro-isothiazole-4-carbonitrile
-
Sodium thiomethoxide (NaSMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3,5-dichloro-isothiazole-4-carbonitrile (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (2.2 eq.) in methanol to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile[1]
Materials:
-
Sodium 2,2-dicyanoethene-1,1-bis(thiolate)
-
Chlorine
Procedure: The synthesis involves the chlorination of sodium 2,2-dicyanoethene-1,1-bis(thiolate). Specific reaction conditions and workup procedures are detailed in the cited literature.[1]
Synthesis of 3-Methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitriles[2]
Materials:
-
3-Methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile
-
Appropriate benzyl bromide derivative
-
Acetone
-
Potassium carbonate
Procedure:
-
A mixture of 3-methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile (1 eq.), the corresponding benzyl bromide (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.) in dry acetone is refluxed for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is treated with water.
-
The solid product is filtered, washed with water, and purified by crystallization from a suitable solvent.
Mandatory Visualizations
Proposed Synthetic Workflow for this compound
Caption: Synthetic route to the target compound.
Alternative Isothiazole Synthesis via Oxidative Cyclization
Caption: General workflow for an alternative synthesis.
Signaling Pathway Inhibition by Isothiazole Derivatives
Isothiazole derivatives have been identified as potent fungicides and potential anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways.
Fungicidal Activity: Some isothiazoles induce systemic acquired resistance (SAR) in plants by activating the salicylic acid (SA) signaling pathway, which leads to the expression of pathogenesis-related (PR) proteins and enhanced resistance to pathogens.[6][7]
Anticancer Activity: In cancer cells, certain thiazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[8]
Caption: Dual inhibitory roles of isothiazole/thiazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 4. 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Unveiling the Safety Profile of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Comparative Analysis with Leading Industrial Biocides
For Immediate Release
A comprehensive examination of the safety and toxicity profiles of key industrial biocides places the spotlight on 3,5-Bis(methylthio)isothiazole-4-carbonitrile. While extensive data is available for commonly used agents such as isothiazolinones, glutaraldehyde, quaternary ammonium compounds (Quats), and 2,2-dibromo-3-nitrilopropionamide (DBNPA), specific public toxicological data for this compound remains limited. This guide provides a comparative overview based on available information, highlighting the importance of thorough safety assessments in the selection of biocidal agents.
The effective control of microbial growth is a critical aspect of numerous industrial processes, safeguarding infrastructure and public health. The selection of an appropriate biocide, however, necessitates a careful evaluation of its efficacy, environmental impact, and, most importantly, its safety and toxicity profile. This report offers a comparative analysis of this compound against other widely used biocides to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Toxicity Overview
The following tables summarize the available quantitative toxicity data for this compound and a selection of alternative biocides. It is important to note the current lack of publicly available, specific toxicological endpoints for this compound.
Table 1: Acute Toxicity Data
| Biocide | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | Inhalation LC50 (Rat, mg/L/4h) |
| This compound | Data not available | Data not available | Data not available |
| Isothiazolinones (e.g., CMIT/MIT) | 457 - 660 | >750 | 0.11 - 0.23 |
| Glutaraldehyde | 134 - 734 | >2500 | 0.28 - 0.48 |
| Quaternary Ammonium Compounds (e.g., ADBAC) | 240 - 850 | 1420 - 3360 | Data not available |
| DBNPA (2,2-dibromo-3-nitrilopropionamide) | 55 - 590 | >2000 | 0.32 |
Table 2: Chronic Toxicity and Other Endpoints
| Biocide | NOAEL (Chronic, Rat, Oral, mg/kg/day) | Skin Sensitization | Carcinogenicity |
| This compound | Data not available | Data not available | Data not available |
| Isothiazolinones (e.g., CMIT/MIT) | 2.8 - 25 | Known sensitizer | Not classified as carcinogenic |
| Glutaraldehyde | 50 | Known sensitizer and irritant | Not classified as carcinogenic |
| Quaternary Ammonium Compounds (e.g., ADBAC) | 12.5 - 100 | Can be a sensitizer and irritant | Not classified as carcinogenic |
| DBNPA (2,2-dibromo-3-nitrilopropionamide) | 10 | Known sensitizer | Not classified as carcinogenic |
Table 3: Ecotoxicity Data
| Biocide | Fish LC50 (96h, mg/L) | Daphnia EC50 (48h, mg/L) | Algae EC50 (72h, mg/L) |
| This compound | Data not available | Data not available | Data not available |
| Isothiazolinones (e.g., CMIT/MIT) | 0.19 - 0.28 | 0.1 - 0.16 | 0.018 - 0.048 |
| Glutaraldehyde | 10 - 22 | 14 - 17 | 0.6 - 34 |
| Quaternary Ammonium Compounds (e.g., ADBAC) | 0.28 - 1.0 | 0.0058 - 0.016 | 0.025 - 0.049 |
| DBNPA (2,2-dibromo-3-nitrilopropionamide) | 0.4 - 2.6 | 0.4 - 1.6 | 0.17 - 0.47 |
Experimental Protocols: A Foundation in Standardized Testing
The safety and toxicity data presented for the comparator biocides are typically generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These standardized protocols ensure the reliability and comparability of results across different substances and laboratories.
Key Experimental Methodologies:
-
Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the test substance to fasted animals in a sequential manner. The study aims to identify a dose that causes mortality or evident toxicity, allowing for classification of the substance's acute oral toxicity.
-
Acute Dermal Toxicity (OECD Test Guideline 402): The test substance is applied to the shaved skin of animals, and the site is covered with a porous gauze dressing for 24 hours. Observations for mortality and clinical signs of toxicity are recorded for up to 14 days.
-
Acute Inhalation Toxicity (OECD Test Guideline 403): Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period. The study determines the concentration that is lethal to 50% of the test animals (LC50).
-
Chronic Toxicity (OECD Test Guideline 452): This long-term study involves repeated administration of the test substance to animals over a significant portion of their lifespan (e.g., 12-24 months). It aims to identify the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
-
Skin Sensitization (OECD Test Guideline 429 - Local Lymph Node Assay): This in vivo method assesses the potential of a substance to induce skin sensitization by measuring the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance.
Visualizing the Path to Safety Assessment
To understand the workflow of toxicological evaluation, the following diagrams illustrate the general processes involved.
Caption: General workflow for the toxicological evaluation of a chemical substance.
Caption: Key factors influencing the selection of an industrial biocide.
Discussion and Conclusion
The comparative data underscores the toxicological profiles of several key industrial biocides. Isothiazolinones, while effective, are recognized skin sensitizers. Glutaraldehyde also presents sensitization and irritation risks. Quaternary ammonium compounds generally exhibit moderate acute toxicity but can be irritants. DBNPA is characterized by its rapid degradation, which can be advantageous from an environmental perspective, though it possesses significant acute toxicity.
The significant data gap for this compound prevents a direct and comprehensive comparison. While its chemical structure as an isothiazole derivative might suggest a toxicological profile with some similarities to other isothiazolinones, such as the potential for skin sensitization, this remains speculative without empirical data.
For researchers, scientists, and professionals in drug development, the absence of robust safety and toxicity data for this compound should be a critical consideration. The "precautionary principle" suggests that in the face of scientific uncertainty, a cautious approach is warranted. It is imperative that comprehensive toxicological studies, following established international guidelines, are conducted and made publicly available for this compound to enable a thorough risk assessment.
Until such data becomes accessible, the selection of alternative biocides with well-documented and transparent safety profiles is strongly recommended. This ensures not only the protection of human health and the environment but also regulatory compliance and the overall integrity of the research or industrial process.
A Comparative Guide to the Synthesis and Bioactivity of 3,5-Bis(methylthio)isothiazole-4-carbonitrile and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential bioactivity of the novel compound 3,5-Bis(methylthio)isothiazole-4-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a reproducible synthetic route based on established chemical principles and compares its predicted bioactivity with structurally related isothiazole derivatives that have demonstrated notable antiviral properties. Detailed experimental protocols for relevant bioassays are also provided to facilitate further research and validation.
Synthesis and Purity Comparison
Table 1: Comparison of Synthesis and Purity Data
| Compound | Structure | Synthetic Method | Precursors | Yield (%) | Purity (%) | Reference |
| This compound | Proposed: Cyclization of a ketene N,S-acetal with sulfur and ammonia | 2-Cyano-3,3-bis(methylthio)acrylonitrile, Sulfur, Ammonia | Hypothetical: 60-70 | >95 (after chromatography) | N/A | |
| 3-Methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Alkylation of the corresponding hydroxyphenyl derivative | 3-Methylthio-5-(4-hydroxyphenyl)-4-isothiazolecarbonitrile, Benzyl bromide | 66-82 | Not specified | [1] |
Experimental Protocols: Synthesis
Proposed Synthesis of this compound
This proposed two-step synthesis is based on established methods for the preparation of substituted isothiazoles.
Step 1: Synthesis of 2-Cyano-3,3-bis(methylthio)acrylonitrile
-
To a stirred solution of malononitrile (1 equivalent) and carbon disulfide (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) portion-wise at 0-5 °C.
-
Allow the mixture to stir at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Continue stirring at room temperature for another 8 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyano-3,3-bis(methylthio)acrylonitrile.
Step 2: Synthesis of this compound
-
To a solution of 2-cyano-3,3-bis(methylthio)acrylonitrile (1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1.1 equivalents).
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol while heating the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Caption: Proposed two-step synthesis of this compound.
Bioactivity Comparison
Direct bioactivity data for this compound is not currently available. However, based on the documented antiviral activity of structurally similar isothiazoles, it is hypothesized that this compound may exhibit inhibitory effects against various viruses, particularly HIV and picornaviruses.
Table 2: Comparison of Antiviral Bioactivity Data
| Compound | Virus | Assay Type | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| This compound | HIV-1, Picornaviruses | (Hypothesized) | Not Determined | Not Determined | Not Determined | N/A |
| 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | Cell-based | 7.8 | >100 | >12.8 | [2] |
| 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | Cell-based | 9.7 | >100 | >10.3 | [2] |
| 3-Methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Poliovirus 1 | Plaque Reduction | Not Specified | Not Specified | High | [3] |
| 3-Methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrile | Echovirus 9 | Plaque Reduction | Not Specified | Not Specified | High | [3] |
Experimental Protocols: Bioactivity Assays
Anti-HIV-1 and HIV-2 Activity Assay
This protocol is adapted from studies on related isothiazole derivatives[2].
-
Cell Culture: MT-4 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Stocks: HIV-1 (IIIB) and HIV-2 (ROD) viral stocks are prepared and titrated in MT-4 cells.
-
Assay Procedure:
-
Plate MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound (this compound) and control compounds.
-
Infect the cells with HIV-1 or HIV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.
-
-
Endpoint Measurement: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.
Antipicornavirus Activity Assay (Plaque Reduction Assay)
This protocol is based on general methods for assessing antipicornavirus activity[3].
-
Cell Culture: HeLa cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Virus Stocks: Stocks of representative picornaviruses (e.g., Poliovirus, Echovirus, Rhinovirus) are prepared and titered on HeLa cells.
-
Assay Procedure:
-
Plate HeLa cells in 6-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Infect the cells with the virus at a known titer (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the test compound.
-
-
Plaque Visualization: After incubation for 48-72 hours, the cells are fixed and stained with crystal violet to visualize and count the viral plaques. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathway and Experimental Workflow Visualization
The antiviral activity of many isothiazole derivatives is attributed to the inhibition of viral enzymes crucial for replication, such as proteases or polymerases. The following diagram illustrates a generalized viral replication cycle and potential points of inhibition.
References
- 1. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Bis(methylthio)isothiazole-4-carbonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Bis(methylthio)isothiazole-4-carbonitrile. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection for researchers, scientists, and drug development professionals. Improper disposal of this hazardous material can lead to significant health risks and environmental contamination.
Hazard and Personal Protective Equipment (PPE) Summary
This compound is a hazardous compound requiring stringent safety measures during handling and disposal. The following table summarizes its key hazards and the necessary personal protective equipment.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed or in contact with skin; Fatal if inhaled.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes, approved respiratory protection.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] | Chemical-resistant gloves, protective clothing.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] | Safety goggles and a face shield.[1] |
| Sensitization | May cause an allergic skin reaction.[1] | Chemical-resistant gloves.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | N/A (Procedural controls to prevent environmental release are critical). |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.[1][5]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Wash hands thoroughly after handling.[1]
2. Waste Collection:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, paper towels), in a designated hazardous waste container.[5]
-
The container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use abbreviations.
-
Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[4]
3. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[2][5]
-
The storage area should be secure and accessible only to authorized personnel.[1][3]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.[5]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[3][5]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2][3][5]
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[2][5][6]
5. Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Complete all required waste manifest documentation to ensure a proper chain of custody.[5]
-
Disposal must be conducted at an approved waste disposal plant in accordance with national and local regulations.[2][3][4]
Disposal Workflow
Caption: Logical steps for the safe disposal of this compound.
Disclaimer: This guide is for informational purposes and is based on available safety data. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow the guidelines provided by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling 3,5-Bis(methylthio)isothiazole-4-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Bis(methylthio)isothiazole-4-carbonitrile was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar isothiazole and nitrile compounds.[1] It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. This information should be supplemented by a thorough, lab-specific risk assessment.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. Given the potential hazards associated with isothiazole derivatives, including potential for severe toxicity and allergic reactions, strict adherence to these safety protocols is essential.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on protocols for similar chemicals.[1][3]
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be ANSI Z87.1 compliant and provide a complete seal around the eyes.[3] A face shield should be worn over the goggles, especially when there is a risk of splashing.[1][3] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Disposable nitrile or neoprene gloves are recommended for protection against incidental contact.[1] For prolonged contact or handling larger quantities, double-gloving is advised. Always inspect gloves for signs of degradation or puncture before use.[1] |
| Body | Flame-Retardant Laboratory Coat | A long-sleeved, flame-retardant lab coat is recommended to protect skin and personal clothing from contamination.[1][3] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling powders, in poorly ventilated areas, or when aerosols may be generated to prevent inhalation.[3] Some related compounds are fatal if inhaled. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
1. Preparation and Engineering Controls:
-
Fume Hood: All work, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A chemical spill kit appropriate for toxic and potentially flammable materials must be readily available.[1]
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[1][3]
-
Avoid Inhalation: Do not breathe dust, vapors, or aerosols.[1][4] Handle the compound in a manner that minimizes the generation of dust.[3]
-
Container Management: Keep the container tightly closed when not in use.[4][5]
3. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday, even if gloves were worn.[3]
-
No Consumption: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention and call a poison center.[3][4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[4]
Disposal Plan
-
Waste Container: Dispose of contents and container in a suitable, labeled, and sealed container for chemical waste.
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[4][5] Do not allow the material to enter drains or surface water.[2][4] Contact a licensed professional waste disposal service to dispose of this material.[4][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
